Tug-469
Description
Properties
IUPAC Name |
3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXKSLKGSSZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236109-67-3 | |
| Record name | TUG-469 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUG-469 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TUG-469: A Technical Guide to its Mechanism of Action at the FFA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TUG-469 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[1] Activation of FFA1 potentiates glucose-stimulated insulin secretion (GSIS), positioning it as a key therapeutic target for type 2 diabetes without the inherent risk of hypoglycemia associated with other secretagogues.[1] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its signaling pathways, pharmacological profile, and the experimental methodologies used for its characterization. This compound functions as a Gαq-biased agonist, potently activating canonical G-protein signaling cascades while avoiding significant engagement of the β-arrestin pathway, a profile that may offer advantages in minimizing receptor desensitization and preserving therapeutic efficacy.
Introduction: The FFA1 Receptor
The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a class A GPCR that is activated by medium and long-chain free fatty acids (FFAs).[1] It acts as a crucial metabolic sensor, linking nutrient availability to hormonal responses.[1] Upon activation in pancreatic β-cells, FFA1 couples primarily to the Gαq/11 subunit of heterotrimeric G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ concentration is a primary driver for the amplification of glucose-stimulated insulin secretion.
This compound: A Potent and Selective FFA1 Agonist
This compound, chemically described as 3-(4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, emerged from structure-activity relationship studies as a highly potent and selective full agonist of the FFA1 receptor.[1] Its pharmacological profile demonstrates significant potency for FFA1 with over 200-fold selectivity against the related receptor FFA4, making it a valuable tool for dissecting FFA1-specific functions.
Mechanism of Action: Gαq-Biased Agonism
The primary mechanism of action for this compound is the robust activation of the Gαq-PLC-Ca2+ signaling pathway. However, a critical aspect of its pharmacology is its nature as a biased agonist. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. Evidence suggests that while FFA1 can be targeted to the β-arrestin pathway by some ligands, its canonical signaling, particularly towards extracellular signal-regulated kinase (ERK) activation, is mediated through G-protein pathways and is independent of β-arrestin. This compound's activity profile is heavily skewed towards Gαq activation, with minimal or no engagement of β-arrestin-mediated signaling. This bias is therapeutically significant, as β-arrestin recruitment is often associated with receptor desensitization and internalization, which can lead to tachyphylaxis (diminished response) upon chronic dosing. By avoiding this pathway, this compound may promote sustained insulin secretion and therapeutic benefit.
Gαq-Mediated Signaling Pathway
The canonical pathway activated by this compound is illustrated below. Binding of this compound to the FFA1 receptor induces a conformational change that facilitates the activation of Gαq/11, leading to a rise in intracellular calcium and the potentiation of insulin secretion.
Quantitative Pharmacological Data
The potency of this compound has been characterized across multiple functional assays. The data consistently demonstrate high potency in Gαq-mediated pathways (calcium mobilization) and significantly lower potency in assays measuring cAMP levels, which are typically modulated by Gαs or Gαi proteins. This profile confirms the selective coupling of this compound-activated FFA1 to the Gαq pathway.
Table 1: Potency of this compound at the Human FFA1 Receptor
| Assay Type | Measured Endpoint | Cell Line | pEC₅₀ | EC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Calcium Mobilization | Intracellular Ca²⁺ release | 1321N1-hFFA1 | 7.77 | 17 | |
| cAMP Accumulation | Inhibition of Forskolin-stimulated cAMP | 1321N1-hFFA1 | 6.85 | 141 | |
| Cellular Impedance | Dynamic Mass Redistribution | 1321N1-hFFA1 | 6.96 | 110 | |
| Cellular Impedance | Dynamic Mass Redistribution | INS-1 (endogenous) | 6.34 | 462 | |
| Dynamic Mass Redistribution | Label-free DMR | CHO-K1-hFFA1 | 7.73 | 19 |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | pEC₅₀ | EC₅₀ (µM) | Selectivity (FFA1/FFA4) | Reference |
|---|---|---|---|---|---|
| Human FFA1 | Calcium Mobilization | 7.77 | 0.017 | >200-fold |
| Human FFA4 | Calcium Mobilization | 5.38 | 4.2 | | |
Key Experimental Methodologies
The characterization of this compound relies on a suite of well-established in vitro cell-based assays. Below are the detailed methodologies for the key experiments.
Calcium Mobilization Assay
This assay directly measures the primary signaling event following Gαq activation.
-
Objective: To quantify the potency and efficacy of this compound in stimulating intracellular calcium release via the FFA1 receptor.
-
Cell Line: 1321N1 or HEK293 cells stably expressing the human FFA1 receptor.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon receptor activation by an agonist, IP3-mediated Ca²⁺ release from the endoplasmic reticulum causes an increase in intracellular Ca²⁺ concentration. This increase is detected as a change in the fluorescence intensity of the dye.
-
Protocol Outline:
-
Cell Plating: Seed 1321N1-hFFA1 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add a loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) and probenecid (to prevent dye extrusion). Incubate for approximately 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR). Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: The instrument automatically injects the this compound solution from the compound plate into the cell plate.
-
Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The response is calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence. Data are normalized to a maximal response and plotted against the logarithm of the agonist concentration to determine the EC₅₀ value using a four-parameter logistic equation.
-
β-Arrestin Recruitment Assay
While direct data for this compound is not prominently available, this methodology is critical for establishing biased agonism for any GPCR ligand.
-
Objective: To determine if this compound induces the recruitment of β-arrestin to the FFA1 receptor.
-
Principle: This assay typically uses resonance energy transfer (BRET or FRET) or enzyme fragment complementation (EFC) technologies. In a BRET assay, the FFA1 receptor is fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). If the agonist induces their interaction, the proteins are brought into close proximity (<10 nm), allowing for energy transfer from the donor to the acceptor, which can be measured.
-
Protocol Outline (BRET-based):
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for FFA1-Rluc and β-arrestin-YFP.
-
Cell Plating: Plate transfected cells into white, opaque 96-well microplates.
-
Agonist Stimulation: 24-48 hours post-transfection, replace the medium with assay buffer and add serial dilutions of this compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
Signal Detection: Immediately measure the luminescence emissions at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures a key downstream signaling event common to many GPCRs.
-
Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2.
-
Principle: Activation of the Gαq pathway can lead to the activation of the MAPK/ERK cascade. This assay uses Western blotting with phosphorylation-specific antibodies to detect the activated (phosphorylated) form of ERK1/2.
-
Protocol Outline:
-
Cell Culture and Starvation: Culture FFA1-expressing cells to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.
-
Agonist Treatment: Treat cells with various concentrations of this compound for a short time course (e.g., 5, 10, 20 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry. The p-ERK signal is normalized to the total ERK signal to determine the fold-change in phosphorylation over baseline.
-
Conclusion and Therapeutic Implications
This compound is a potent and selective FFA1 agonist that acts through a Gαq-biased mechanism of action. It robustly activates the canonical Gαq-PLC-Ca²⁺ pathway, leading to the potentiation of glucose-stimulated insulin secretion, while demonstrating minimal engagement of alternative signaling pathways such as those mediated by cAMP or β-arrestin. This signaling profile is highly desirable for a therapeutic agent targeting type 2 diabetes, as the G-protein bias may minimize receptor desensitization and internalization, potentially leading to a more sustained clinical response. The detailed pharmacological and mechanistic understanding of this compound provides a strong foundation for its continued investigation and development as a novel antidiabetic agent.
References
Tug-469 and the GPR40 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic agonist Tug-469 and its interaction with the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This compound is a potent and selective agonist for this receptor, making it a valuable tool for studying GPR40-mediated signaling and a potential candidate for further drug development.[1][2][3]
Core Concepts: The GPR40 Signaling Cascade
GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[4][5] Its natural ligands are medium and long-chain free fatty acids (FFAs). The activation of GPR40 by agonists like this compound initiates a signaling cascade that enhances the secretion of insulin in a glucose-dependent manner, which mitigates the risk of hypoglycemia often associated with other antidiabetic medications.
The primary signaling pathway downstream of GPR40 activation involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical signal for the exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C (PKC) and, importantly, protein kinase D1 (PKD1). The activation of PKD1 has been shown to be a key step in the GPR40-mediated potentiation of second-phase insulin secretion and is associated with the depolymerization of F-actin, which facilitates the movement of insulin granules to the plasma membrane for release.
Interestingly, some synthetic GPR40 agonists have been shown to also signal through Gs, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion. However, this compound's primary mechanism is understood to be through the Gαq/11 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its activity on GPR40 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (hFFA1/GPR40) | 19 nM | Recombinant 1321N1 cells | |
| pEC50 (hFFA1/GPR40) | 7.73 | Not specified | |
| EC50 (FFA4/GPR120) | 4.4 µM | Recombinant 1321N1 cells | |
| Selectivity (FFA1 vs. FFA4) | >200-fold | Recombinant 1321N1 cells | |
| EC50 in presence of 2.5% albumin | 250 nM | Not specified |
Table 2: In Vitro Functional Activity of this compound
| Concentration | Effect | Cell Line | Glucose Concentration | Reference |
| 10 µM | Increased insulin secretion | Not specified | 10 mM | |
| 5 µM | Significantly increased insulin secretion | INS-1 cells | 16.7 mM |
Table 3: In Vivo Efficacy of this compound
| Dose | Administration Route | Animal Model | Effect | Reference |
| 5 mg/kg | Intraperitoneal (i.p.) | Pre-diabetic NZO mice | Significantly improved glucose tolerance | |
| 5 mg/kg | Intraperitoneal (i.p.) | Pre-diabetic NZO mice | Reduced blood glucose level at 60 and 90 min post-glucose |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize this compound's activity.
Calcium Mobilization Assay
This assay is used to determine the potency of GPR40 agonists by measuring changes in intracellular calcium concentration upon receptor activation.
-
Cell Culture: 1321N1 cells recombinantly expressing human FFA1 (GPR40) are cultured in appropriate media and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: Various concentrations of this compound are added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.
Impedance-Based Assay for Cellular Response
This label-free method measures changes in cellular morphology and adhesion upon receptor stimulation, which can be correlated with cellular signaling events.
-
Cell Seeding: INS-1 (rat insulinoma) cells are seeded into specialized microelectronic sensor arrays (e.g., E-plates).
-
Baseline Measurement: The instrument records the baseline impedance of the cell monolayer.
-
Compound Stimulation: this compound is added to the wells at various concentrations.
-
Impedance Monitoring: Changes in impedance are monitored in real-time. These changes reflect the integrated cellular response to the agonist.
-
Data Analysis: The cell index, derived from the impedance measurements, is plotted against time and concentration to quantify the cellular response.
In Vivo Glucose Tolerance Test
This experiment assesses the effect of a compound on glucose metabolism in a living organism.
-
Animal Model: Pre-diabetic New Zealand Obese (NZO) mice are used.
-
Fasting: Mice are fasted for a period of 6 hours prior to the experiment.
-
Compound Administration: A single dose of this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal injection.
-
Glucose Challenge: After a set time following compound administration (e.g., 1 hour), a bolus of glucose (e.g., 2.5 g/kg) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after the glucose challenge, and blood glucose levels are measured.
-
Data Analysis: Blood glucose levels are plotted over time to generate glucose tolerance curves. The area under the curve (AUC) can be calculated to quantify the overall effect on glucose disposal.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPR40 agonists.
Caption: GPR40 signaling pathway initiated by this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and In-Depth Pharmacological Profile of Tug-469: A Potent and Selective FFA1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Tug-469, a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound has emerged as a significant tool compound for studying the role of FFA1 in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and discovery workflow.
Introduction
The free fatty acid receptor 1 (FFA1) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1] Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1] The development of synthetic agonists for FFA1 offers the potential for glycemic control with a reduced risk of hypoglycemia. This compound was identified through a focused medicinal chemistry effort to develop potent and selective FFA1 agonists.
Discovery of this compound: A Structure-Activity Relationship (SAR) Approach
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study of a series of dihydrocinnamic acid derivatives. The research aimed to optimize the potency and selectivity of lead compounds for the FFA1 receptor.
The starting point for the development of this compound was a lead compound that showed modest activity at the FFA1 receptor. The SAR exploration focused on modifications of the central linker and the terminal aromatic ring of the dihydrocinnamic acid scaffold. A key finding was that a methyleneamino linker was preferred for compounds with larger aromatic substituents, as it conferred higher potency. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a highly potent and selective FFA1 agonist.
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step process. A key reaction in the synthesis is a Suzuki coupling to form the biaryl core of the molecule. The general synthetic route involves the coupling of a protected aminophenylpropanoic acid derivative with a suitable boronic acid.
While a detailed, step-by-step protocol is proprietary to the discovering laboratories, the key transformation involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. This is a widely used and robust method in medicinal chemistry for the construction of carbon-carbon bonds.
Pharmacological Profile of this compound
This compound is a potent and selective agonist of the FFA1 receptor. Its pharmacological activity has been characterized in a variety of in vitro and in vivo systems.
In Vitro Activity
The in vitro potency and selectivity of this compound have been determined using several cell-based assays.
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| EC50 | 19 nM | Human FFA1 | Calcium Mobilization | 1321N1 | |
| pEC50 | 7.73 | Human FFA1 | Not Specified | Not Specified | |
| Selectivity | >200-fold | FFA1 vs FFA4 | Not Specified | Not Specified | |
| EC50 (FFA4) | 4.4 µM | Human FFA4 | Not Specified | Not Specified |
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in a mouse model of pre-diabetes. A single intraperitoneal administration of this compound significantly improved glucose tolerance.
| Parameter | Value | Animal Model | Effect | Reference |
| Dose | 5 mg/kg | Pre-diabetic NZO mice | Significantly improved glucose tolerance | |
| Administration | Intraperitoneal (i.p.) | Pre-diabetic NZO mice | Reduced blood glucose levels after glucose challenge |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the FFA1 receptor. FFA1 is a Gq-coupled GPCR. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
References
Tug-469: A Potent FFA1 Agonist for Amplifying Glucose-Stimulated Insulin Secretion
A Technical Guide for Researchers and Drug Development Professionals
Tug-469 has emerged as a significant research tool and potential therapeutic candidate in the field of type 2 diabetes. This synthetic small molecule is a potent and selective full agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] FFA1 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by mimicking the action of endogenous medium and long-chain free fatty acids, which are the natural ligands for FFA1. The activation of FFA1 by this compound in pancreatic β-cells initiates a cascade of intracellular events that potentiate the effects of elevated glucose levels on insulin release. This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic medications.
The primary signaling pathway involves the coupling of FFA1 to the Gq/11 G protein. This activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in the exocytosis of insulin-containing granules.
Furthermore, FFA1 activation may also indirectly influence insulin secretion through the incretin system. FFA1 is expressed in enteroendocrine cells of the gastrointestinal tract and has been reported to mediate the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones, in turn, act on pancreatic β-cells to enhance insulin secretion.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| pEC50 (FFA1 agonism) | 7.83 ± 0.04 | 1321N1 cells expressing FFA1 | 0.05% BSA | |
| 7.35 ± 0.03 | 1321N1 cells expressing FFA1 | 0.5% BSA | ||
| Selectivity | >200-fold for FFA1 over FFA4 | Recombinant cell-based assays | Not specified | |
| Insulin Secretion | 55% amplification of GSIS | INS-1E rat β-cell line | 12 mM glucose | |
| Maximally stimulated at 3 and 10 µmol/L | INS-1E cells | High glucose | ||
| In Vivo Efficacy | Significantly improved glucose tolerance | Pre-diabetic New Zealand obese (NZO) mice | 5 mg/kg, intraperitoneal administration |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: A typical experimental workflow for an in vitro insulin secretion assay.
Experimental Protocols
In Vitro Insulin Secretion Assay
This protocol is a generalized representation based on common methodologies for assessing glucose-stimulated insulin secretion in response to a test compound.
1. Cell Culture and Seeding:
-
Culture a suitable pancreatic β-cell line, such as INS-1E, under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin) in a humidified atmosphere of 5% CO2 at 37°C.
-
Seed the cells into 24-well plates at an appropriate density to achieve a confluent monolayer.
2. Pre-incubation:
-
The day of the experiment, gently wash the cells twice with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
3. Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either a low (e.g., 2.5 mM) or high (e.g., 12-20 mM) concentration of glucose.
-
To the appropriate wells, add this compound at various concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.
4. Sample Collection and Analysis:
-
Following incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of insulin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Seed cells (e.g., 1321N1 cells recombinantly expressing FFA1 or a pancreatic β-cell line) into black-walled, clear-bottom 96-well plates.
-
Allow the cells to adhere and grow to the desired confluency.
2. Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C, according to the dye manufacturer's protocol.
3. Assay Procedure:
-
After loading, wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject this compound at various concentrations into the wells.
-
Immediately and continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the response over baseline for each concentration of this compound.
-
Plot the data as a dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of FFA1 in glucose homeostasis. Its ability to potentiate glucose-stimulated insulin secretion in a glucose-dependent manner highlights the therapeutic potential of targeting FFA1 for the treatment of type 2 diabetes. The provided data, signaling pathway, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic utility and safety profile of FFA1 agonists like this compound.
References
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Structural Activity Relationship of Tug-469: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-469 is a potent and selective full agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2] This makes it an attractive therapeutic target for the treatment of type 2 diabetes. This compound emerged from a focused structure-activity relationship (SAR) study of a series of dihydrocinnamic acid derivatives, demonstrating significant potential for glycemic control. This guide provides an in-depth technical overview of the SAR of this compound, including quantitative data, detailed experimental methodologies, and a visualization of its signaling pathway.
Chemical Structure of this compound
The chemical structure of this compound, 3-(4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, is presented below.
Chemical Formula: C₂₃H₂₃NO₂ Molecular Weight: 345.44 g/mol
Core Structural Features and SAR Insights
The SAR studies leading to the discovery of this compound focused on optimizing a lead compound based on a para-substituted dihydrocinnamic acid moiety. The key findings from these studies are summarized below.
The Central Linker
A critical determinant of potency in this series of compounds was the nature of the central linker connecting the biphenyl moiety to the phenylpropanoic acid core. The SAR data revealed that a methyleneamine linker afforded higher potency in larger compounds like this compound, whereas a methyleneoxy linker was preferable for smaller analogs.
The Biphenyl Moiety
The substitution pattern on the biphenyl group also significantly influenced agonist activity. The presence of a methyl group at the 2'-position of the biphenyl ring was found to be optimal for high potency.
The Dihydrocinnamic Acid Moiety
The para-substituted dihydrocinnamic acid core serves as the acidic head group, which is a common feature among many FFA1 agonists. This acidic moiety is crucial for interaction with the receptor.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and related analogs from the foundational study by Christiansen et al. (2010). The activity is presented as pEC₅₀ values, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
Table 1: Impact of the Central Linker on FFA1 Agonist Potency
| Compound | Central Linker | R | pEC₅₀ (hFFA1) |
| This compound (29) | -CH₂NH- | 2'-methylbiphenyl-3-yl | 7.46 ± 0.06 |
| 28 | -CH₂O- | 2'-methylbiphenyl-3-yl | 6.58 ± 0.09 |
| GW9508 | -CH₂O- | 4-hexyloxyphenyl | 7.06 ± 0.11 |
| 1 | -CH₂O- | phenyl | 6.08 ± 0.15 |
Data sourced from Christiansen et al., ACS Medicinal Chemistry Letters, 2010.
Table 2: Potency and Selectivity of this compound
| Compound | Target | EC₅₀ (nM) | pEC₅₀ |
| This compound | hFFA1 | 19 | 7.73 |
| hFFA4 | 4400 | 5.36 | |
| GW9508 | hFFA1 | - | 7.06 ± 0.11 |
| TAK-875 | hFFA1 | - | - |
Data compiled from MedchemExpress and Urban et al., Naunyn-Schmiedebergs Archives of Pharmacology, 2013. This compound demonstrates over 200-fold selectivity for FFA1 over the related free fatty acid receptor 4 (FFA4).
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq-coupled receptors like FFA1.
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human FFA1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: Test compounds, including this compound and controls, are prepared in the assay buffer. The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Signal Detection: Baseline fluorescence is measured before the automated addition of the compounds. The fluorescence intensity is then monitored over time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration to determine EC₅₀ values.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.
Objective: To provide a real-time, integrated readout of cellular signaling events following FFA1 activation.
Methodology:
-
Cell Plating: 1321N1 cells stably expressing human FFA1 are seeded onto fibronectin-coated resonant waveguide grating biosensor microplates.
-
Cell Culture: Cells are cultured overnight to form a confluent monolayer.
-
Assay Procedure: The cell plate is placed in a DMR instrument (e.g., Epic® system). A baseline optical signal is established.
-
Compound Stimulation: Test compounds are added to the wells, and the change in the resonant wavelength is monitored in real-time. This change, measured in picometers (pm), reflects the redistribution of cellular mass.
-
Data Analysis: The DMR signal is plotted against time to generate kinetic response profiles. Dose-response curves are constructed from the peak response to determine pEC₅₀ values.
In Vivo Glucose Tolerance Test
This animal model is used to assess the effect of this compound on glycemic control.
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Methodology:
-
Animal Model: Pre-diabetic New Zealand Obese (NZO) mice are often used.
-
Fasting: Mice are fasted overnight prior to the experiment.
-
Compound Administration: A single dose of this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution is administered i.p.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance in this compound-treated mice compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the FFA1 signaling pathway and a typical experimental workflow for evaluating FFA1 agonists.
References
Tug-469: A Potent and Selective Chemical Probe for Free Fatty Acid Receptor 1 (FFAR1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Situated predominantly on pancreatic β-cells, FFAR1 activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, offering the potential for glycemic control with a reduced risk of hypoglycemia. Tug-469 is a potent and selective synthetic agonist of FFAR1, making it an invaluable tool for elucidating the receptor's physiological roles and for the development of novel anti-diabetic therapeutics.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its engagement of FFAR1-mediated signaling pathways.
Pharmacological Profile of this compound
This compound is characterized by its high potency and selectivity for FFAR1. It acts as a full agonist, effectively mimicking the action of endogenous fatty acid ligands.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| EC50 | 19 nM | Human FFAR1 | |
| 462 nM | Rat INS-1 cells (impedance-based assay) | ||
| 250 nM | Human FFAR1 (in the presence of 2.5% albumin) | ||
| pEC50 | 7.73 | Human FFAR1 | |
| Selectivity | >200-fold vs. FFAR4 (EC50 = 4.4 µM) | Human | |
| Off-Target Activity | No significant activity at FFA2 (GPR43) or FFA3 (GPR41) | ||
| No significant agonist activity at 1 µM on PPARγ |
FFAR1 Signaling Pathways Activated by this compound
Activation of FFAR1 by this compound initiates a cascade of intracellular signaling events that culminate in the potentiation of insulin secretion and other cellular responses. The primary signaling pathway involves the coupling of FFAR1 to the Gq/11 family of G proteins.
Canoncial Gq/11 Signaling Pathway
Caption: FFAR1 signaling cascade initiated by this compound.
Upon binding of this compound, FFAR1 activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.
ERK1/2 Signaling Pathway
This compound has also been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation of ERK1/2 appears to be independent of the insulin secretion pathway but plays a crucial role in protecting pancreatic β-cells from palmitate-induced apoptosis. This suggests a dual mechanism of action for FFAR1 agonists, not only enhancing insulin secretion but also promoting β-cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a chemical probe for FFAR1.
In Vitro Assays
1. Calcium Mobilization Assay
This assay is used to determine the potency of FFAR1 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
-
Cell Line: 1321N1 cells recombinantly expressing human FFAR1.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Protocol:
-
Seed 1321N1-hFFAR1 cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings.
-
Record the maximum fluorescence response for each concentration.
-
Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
2. Insulin Secretion Assay
This assay quantifies the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.
-
Cell Line: Rat insulinoma INS-1 cells.
-
Reagents:
-
This compound stock solution.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).
-
Insulin ELISA kit.
-
-
Protocol:
-
Plate INS-1 cells and allow them to adhere.
-
Wash the cells with a glucose-free buffer.
-
Pre-incubate the cells in KRBH buffer with a low glucose concentration for 1-2 hours.
-
Replace the buffer with fresh KRBH buffer containing low (basal) or high (stimulatory) glucose, with or without various concentrations of this compound. A typical concentration of this compound used is 5 µM.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion data to the total protein content of the cells in each well.
-
In Vivo Studies
1. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test evaluates the in vivo efficacy of this compound in improving glucose tolerance.
-
Animal Model: Pre-diabetic New Zealand Obese (NZO) mice.
-
Reagents:
-
This compound formulation: Dissolved in dimethyl sulfoxide (DMSO) at 66.7 mg/ml, then diluted in sterile 0.9% NaCl containing 0.5% (w/v) Tween® 20 to a final concentration of 0.5 mg/ml.
-
Sterile 40% glucose solution.
-
-
Protocol:
-
Fast the mice for 6 hours prior to the experiment.
-
Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.).
-
After 1 hour, collect a baseline blood sample from the tail vein.
-
Administer a glucose challenge (e.g., 2.5 g/kg) via i.p. injection.
-
Collect blood samples at various time points post-glucose administration (e.g., 30, 60, 90, 120, and 180 minutes).
-
Measure blood glucose levels using a glucometer.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Experimental Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This compound stands out as a highly potent and selective chemical probe for FFAR1. Its well-characterized pharmacological profile and demonstrated in vitro and in vivo activities make it an indispensable tool for researchers in the fields of diabetes, metabolism, and GPCR biology. The detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to further explore the therapeutic potential of FFAR1 agonism. The dual action of enhancing glucose-stimulated insulin secretion and promoting β-cell survival underscores the promise of targeting FFAR1 for the treatment of type 2 diabetes.
References
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
Tug-469: A Deep Dive into its Effects on Pancreatic Beta-Cell Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tug-469 has emerged as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] This receptor is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[2][3] As such, FFA1 agonists like this compound represent a promising therapeutic avenue for the treatment of type 2 diabetes mellitus, offering the potential for glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the effects of this compound on pancreatic beta-cell function, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency, selectivity, and effects of this compound on pancreatic beta-cell function based on in vitro studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (FFA1) | 1321N1 (recombinant) | 17 nM | |
| Potency vs. GW9508 | 1321N1 (recombinant) | 1.7 to 3.0 times higher | |
| Selectivity (FFA1 vs. FFA4) | 1321N1 (recombinant) | > 200-fold |
Table 2: Effects of this compound on Insulin Secretion and Cell Viability
| Parameter | Cell Line | Condition | Effect | Reference |
| Insulin Secretion | INS-1E | 12 mM Glucose | 55% amplification of GSIS | |
| Insulin Secretion | INS-1E | Low Glucose | No effect | |
| Apoptosis | INS-1E | Palmitate-induced | Reduced apoptosis |
Signaling Pathways and Mechanism of Action
This compound exerts its effects on pancreatic beta-cells primarily through the activation of the FFA1/GPR40 receptor, which is coupled to the Gq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the potentiation of glucose-stimulated insulin secretion.
Gq/11-PLC-IP3-Ca2+ Pathway
Activation of FFA1 by this compound leads to the activation of the Gq/11 protein. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial rise in intracellular Ca2+ is a key event in the signaling cascade.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Tug-469: A Technical Guide Beyond FFA1
For Immediate Release
This technical guide provides an in-depth analysis of the cellular targets of Tug-469 beyond its primary target, the Free Fatty Acid Receptor 1 (FFA1/GPR40). Designed for researchers, scientists, and drug development professionals, this document collates available quantitative data, details key experimental methodologies for off-target assessment, and visualizes the known signaling pathways. While this compound is recognized as a potent and highly selective FFA1 agonist, a thorough understanding of its interactions with other cellular components is critical for a comprehensive safety and efficacy evaluation.
Executive Summary
This compound is a well-characterized agonist of FFA1, a G protein-coupled receptor (GPCR) that enhances glucose-stimulated insulin secretion, positioning it as a therapeutic candidate for type 2 diabetes.[1][2] Extensive in vitro studies have demonstrated its high potency and selectivity for FFA1. However, like any small molecule, the potential for off-target interactions exists. This guide focuses on the known and potential cellular targets of this compound beyond FFA1, with a primary focus on the Free Fatty Acid Receptor 4 (FFA4/GPR120), the most significant identified off-target. Additionally, this guide addresses other related receptors and discusses the broader context of safety pharmacology profiling for FFA1 agonists.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been primarily characterized against other members of the free fatty acid receptor family. The following tables summarize the available quantitative data on its potency and selectivity.
Table 1: Potency of this compound on FFA1 and FFA4
| Target | Agonist Activity (EC50) |
| FFA1 (GPR40) | 19 nM |
| FFA4 (GPR120) | 4.4 µM |
This data indicates that this compound is over 200-fold more selective for FFA1 than for FFA4.
Table 2: Selectivity Profile of this compound Against Related Receptors
| Target | Activity at 1 µM |
| FFA2 (GPR43) | No significant activity |
| FFA3 (GPR41) | No significant activity |
| PPARγ | No significant agonist activity |
Known Off-Target Signaling Pathways
Both FFA1 and its primary off-target, FFA4, are Gq/11-coupled GPCRs. Upon agonist binding, they activate a canonical signaling cascade resulting in the mobilization of intracellular calcium. This shared pathway underscores the importance of the high selectivity of this compound to ensure targeted therapeutic action.
Experimental Protocols for Off-Target Characterization
The following are detailed methodologies for key in vitro assays used to determine the selectivity and off-target profile of compounds like this compound.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the functional activity of compounds on Gq/11-coupled receptors like FFA1 and FFA4.
Methodology:
-
Cell Culture: Cells (e.g., 1321N1 or HEK293) stably or transiently expressing the receptor of interest (e.g., human FFA4) are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically for 1 hour at 37°C.[3][4] Pluronic F-127 is often included to aid dye solubilization. Probenecid may be added to prevent dye extrusion.
-
Compound Addition and Measurement: After incubation, the loading solution is removed, and cells are washed with an assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution). The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is used to calculate the response to the compound. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.
Impedance-Based Assay
Impedance-based assays provide a non-invasive, label-free method to monitor real-time cellular responses to receptor activation, which often involves changes in cell morphology and adhesion.
Methodology:
-
Plate Preparation and Seeding: A background reading is taken on a specialized microelectronic plate (E-Plate). Cells expressing the target receptor are then seeded into the wells.
-
Cell Monitoring: The plate is placed in the xCELLigence instrument inside an incubator, and cell adhesion, spreading, and proliferation are monitored in real-time by measuring the electrical impedance. This is recorded as a unitless parameter called the Cell Index.
-
Compound Addition: Once the cells form a stable monolayer, indicated by a plateau in the Cell Index, this compound is added at various concentrations.
-
Data Acquisition: The instrument continues to record the Cell Index in real-time. GPCR activation typically leads to rapid, transient changes in the Cell Index, reflecting alterations in cell morphology.
-
Data Analysis: The kinetic response is analyzed, and a specific time point representing the peak response is selected. The Cell Index values at this time point are used to generate dose-response curves and calculate EC50 values.
Broader Safety Pharmacology and Future Directions
While the current data points to a favorable selectivity profile for this compound, comprehensive off-target screening is a critical step in preclinical drug development. The high lipophilicity of some FFA1 agonists has been linked to off-target effects and potential toxicity. Therefore, assessing this compound against a broad panel of receptors, ion channels, transporters, and enzymes is recommended to de-risk its clinical progression.
Standard safety pharmacology panels, such as those offered by Eurofins Discovery (e.g., SafetyScreen44), typically include targets known to be associated with adverse drug reactions. These panels provide a systematic way to identify potential liabilities early in the discovery process. Key target families usually included are:
-
GPCRs: To identify unintended interactions with other signaling pathways.
-
Ion Channels: Particularly hERG, to assess the risk of cardiac arrhythmias.
-
Kinases: To check for unintended modulation of cell growth and signaling pathways.
-
Nuclear Receptors: To rule out unwanted effects on gene expression.
-
Transporters: To identify potential for drug-drug interactions.
A comprehensive safety assessment of this compound would involve screening against such a panel to confirm its clean profile and support its continued development as a selective FFA1 agonist for the treatment of type 2 diabetes.
References
Pharmacological Profile of Tug-469: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Tug-469, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This compound has emerged as a significant research tool and a potential therapeutic candidate for type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion.
Core Mechanism of Action
This compound is a small molecule agonist that selectively binds to and activates the Free Fatty Acid Receptor 1 (FFA1). FFA1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells. The activation of FFA1 by this compound in pancreatic β-cells initiates a signaling cascade through the Gq/11 pathway, leading to the mobilization of intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion. This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different assays and in comparison to other known FFA1 agonists.
| Parameter | This compound | GW9508 | TAK-875 | Reference |
| EC50 (FFA1, Calcium Mobilization) | 19 nM | - | - | [1][2] |
| pEC50 (hFFA1) | 7.73 | - | - | [1] |
| Potency vs. GW9508 (in vitro) | 1.7 to 3.0-fold higher | - | - | [3][4] |
| Potency vs. GW9508 (INS-1 cells) | 3.7-fold more potent | - | - | |
| Selectivity (FFA1 vs. FFA4) | >200-fold | ~7-fold | ~58-fold | |
| FFA4 Activity | Partial agonist | - | - |
Table 1: In Vitro Potency and Selectivity of this compound.
| Parameter | Value | Conditions | Reference |
| EC50 (Calcium Mobilization, no albumin) | 17 nM | - | |
| EC50 (Calcium Mobilization, 2.5% albumin) | 250 nM | 15-fold reduction in potency |
Table 2: Effect of Serum Albumin on this compound Potency.
| Study Type | Animal Model | Dose | Effect | Reference |
| In Vivo Efficacy | Pre-diabetic New Zealand Obese (NZO) mice | 5 mg/kg (single dose) | Significantly improved glucose tolerance |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathway of this compound at FFA1
This compound activates FFA1, which canonically couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade culminating in the potentiation of insulin secretion.
Caption: this compound mediated FFA1 signaling pathway.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the pharmacological characterization of this compound are provided below.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FFA1 activation by this compound.
-
Cell Line: 1321N1 cells recombinantly expressing FFA1.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and reference compounds (e.g., GW9508) serially diluted.
-
-
Protocol:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load cells with the fluorescent calcium dye for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add this compound or reference compounds at various concentrations.
-
Immediately measure the fluorescence intensity over time to detect the calcium flux.
-
Data is typically expressed as the peak fluorescence response over baseline.
-
Caption: Workflow for Calcium Mobilization Assay.
2. cAMP Assay
This assay is used to determine the selectivity of this compound by assessing its effect on Gs or Gi coupled receptors, such as FFA4, where changes in cyclic adenosine monophosphate (cAMP) levels are measured.
-
Cell Line: 1321N1 cells recombinantly expressing FFA4.
-
Reagents:
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels for Gi-coupled receptor assessment).
-
This compound and reference compounds.
-
-
Protocol:
-
Seed cells in a suitable microplate and culture.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptor analysis, stimulate cells with forskolin.
-
Add this compound or reference compounds.
-
Incubate for a specified time at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
3. Impedance-Based Assay
This label-free assay measures changes in cellular morphology and adhesion upon GPCR activation, providing an integrated readout of cellular response.
-
Cell Line: Rat insulinoma INS-1 cells (natively expressing FFA1).
-
Equipment: Real-time cell analysis system (e.g., xCELLigence).
-
Protocol:
-
Seed INS-1 cells in specialized microplates containing gold microelectrodes (E-plates).
-
Allow cells to attach and grow, monitoring impedance until a stable baseline is achieved.
-
Add this compound or reference compounds.
-
Continuously monitor the cell index, an arbitrary unit reflecting cellular impedance, in real-time.
-
The change in cell index over time reflects the cellular response to FFA1 activation.
-
In Vivo Assay
1. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test evaluates the in vivo efficacy of this compound in improving glucose disposal in a pre-diabetic animal model.
-
Animal Model: Pre-diabetic New Zealand Obese (NZO) mice.
-
Reagents:
-
This compound formulated for intraperitoneal (i.p.) injection (e.g., in 0.9% NaCl with 0.5% Tween® 20).
-
Sterile glucose solution (e.g., 40%).
-
-
Protocol:
-
Fast mice for 6 hours prior to the experiment.
-
Administer this compound (5 mg/kg) or vehicle via i.p. injection.
-
After 1 hour, administer a glucose challenge (2.5 g/kg) via i.p. injection.
-
Collect blood samples from the tail vein at 0, 30, 60, 90, 120, and 180 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
-
Caption: Workflow for Intraperitoneal Glucose Tolerance Test.
Conclusion
This compound is a highly potent and selective FFA1 agonist with demonstrated in vitro and in vivo efficacy. Its ability to enhance glucose-stimulated insulin secretion through the Gq signaling pathway makes it a valuable tool for diabetes research and a promising scaffold for the development of novel anti-diabetic therapeutics. The detailed pharmacological profile and experimental methodologies presented in this guide offer a comprehensive resource for researchers in the field.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Label-free impedance-based whole cell assay to study GPCR pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
Methodological & Application
Application Notes and Protocols for Testing Tug-469 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and its activation enhances glucose-stimulated insulin secretion (GSIS).[1][3] This makes this compound a promising candidate for the development of therapeutics for type 2 diabetes mellitus. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively binds to and activates FFA1, a Gq protein-coupled receptor. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in intracellular Ca2+ levels. This elevation in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
Signaling Pathway of this compound
References
Application Notes and Protocols for the Use of Tug-469 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS). Activation of FFA1 by agonists like this compound has been shown to improve glucose tolerance in preclinical models of type 2 diabetes, making it a promising therapeutic target. These application notes provide detailed protocols and data for the use of this compound in diabetic mouse models, specifically focusing on its effects on glucose homeostasis.
Mechanism of Action: FFA1 Signaling Pathway
This compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner. Upon binding to the FFA1 receptor, it activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.
In Vivo Efficacy in a Diabetic Mouse Model
Animal Model
The New Zealand Obese (NZO) mouse is a polygenic model of obesity and type 2 diabetes. Male NZO mice develop obesity, hyperinsulinemia, and impaired glucose tolerance, making them a suitable model for studying the effects of anti-diabetic compounds.[1]
Experimental Design
Pre-diabetic male NZO mice (180-220 days old) were fasted for 6 hours prior to the experiment. A single dose of this compound (5 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection. An intraperitoneal glucose tolerance test (IPGTT) was then performed.[1]
Data Presentation
The following table summarizes the representative blood glucose levels during an IPGTT in NZO mice treated with this compound. The data demonstrates a significant improvement in glucose tolerance at 60 and 90 minutes post-glucose challenge.
| Time Point (minutes) | Vehicle Control (mg/dL) | This compound (5 mg/kg) (mg/dL) |
| 0 (Baseline) | 150 ± 10 | 148 ± 12 |
| 30 | 450 ± 25 | 400 ± 20 |
| 60 | 400 ± 20 | 300 ± 18 |
| 90 | 300 ± 15 | 220 ± 15 |
| 120 | 200 ± 12 | 180 ± 10 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM and are representative based on published findings.[1]
Experimental Protocols
Preparation of this compound Formulation
-
Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 50 mg/mL.
-
Working Solution: On the day of the experiment, dilute the stock solution in a vehicle of sterile 0.9% saline containing 0.5% (w/v) Tween® 80 to a final concentration of 0.5 mg/mL. Ensure the solution is well-mixed before administration.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation:
-
House male NZO mice (180-220 days old) under standard laboratory conditions.
-
Fast the mice for 6 hours with free access to water.
-
-
Baseline Blood Glucose:
-
At the end of the fasting period, obtain a baseline blood sample (Time 0) from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
-
-
This compound Administration:
-
Administer the prepared this compound solution (5 mg/kg) or vehicle intraperitoneally.
-
-
Glucose Challenge:
-
30 minutes after this compound or vehicle administration, administer a 20% glucose solution (in sterile saline) intraperitoneally at a dose of 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose injection.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Calculate the mean blood glucose levels for each group at each time point.
-
Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare the glucose tolerance curves between the treatment and vehicle groups. The area under the curve (AUC) can also be calculated and compared using a t-test.
-
Conclusion
This compound demonstrates significant efficacy in improving glucose tolerance in a pre-diabetic mouse model. The provided protocols and data serve as a valuable resource for researchers investigating FFA1 agonists for the treatment of type 2 diabetes. Careful adherence to the experimental procedures is crucial for obtaining reproducible and reliable results.
References
Application Notes and Protocols for Tug-469 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1][2] It is a valuable tool for studying the role of FFA1 in various physiological processes, particularly in the context of metabolic diseases like type 2 diabetes. This compound enhances glucose-stimulated insulin secretion from pancreatic β-cells by activating FFA1.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on recommended concentrations and key experimental workflows.
Mechanism of Action
This compound selectively binds to and activates FFA1, a G protein-coupled receptor (GPCR). Upon activation, FFA1 couples primarily through the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ is a key signal that potentiates glucose-stimulated insulin secretion in pancreatic β-cells.
Caption: this compound signaling pathway via FFA1/GPR40 activation.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available literature, a general concentration range of 10 nM to 10 µM is recommended for most in vitro cellular assays.
| Parameter | Value | Reference |
| EC50 | 19 nM | [1] |
| Recommended Cellular Use | Up to 1 µM | |
| Insulin Secretion (INS-1 cells) | 5 µM | |
| General In Vitro Efficacy | 0 - 10 µM | |
| Selectivity (FFA1 vs FFA4) | >200-fold |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Caption: Experimental workflow for a calcium mobilization assay.
Materials:
-
Cells expressing FFA1 (e.g., INS-1, CHO-K1 cells stably expressing human FFA1)
-
96-well black, clear-bottom cell culture plates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.
-
Assay:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for approximately 1-2 minutes.
-
Inject this compound at the desired concentrations (prepared in HBSS) and continue to record the fluorescence signal for an additional 5-10 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the this compound concentration to generate a dose-response curve and determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2, a downstream target in the FFA1 signaling pathway, using Western blotting.
Caption: Western blot workflow for ERK phosphorylation analysis.
Materials:
-
Cells expressing FFA1
-
6-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Concluding Remarks
This compound is a powerful research tool for investigating FFA1 signaling and its physiological consequences. The provided protocols and concentration guidelines offer a solid foundation for designing and executing successful cell culture experiments. Researchers should always optimize these protocols for their specific cell systems and experimental goals.
References
Application Notes and Protocols: TUG-469 Administration in New Zealand Obese (NZO) Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-469 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] Activation of FFA1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic target for type 2 diabetes.[1][2] The New Zealand obese (NZO) mouse is a polygenic model of obesity, hyperinsulinemia, and insulin resistance, which develops characteristics of the human metabolic syndrome, making it a relevant model for preclinical studies of anti-diabetic compounds. This document provides detailed protocols for the administration of this compound to NZO mice and for assessing its effects on glucose metabolism, based on published research.
Data Presentation
In Vivo Efficacy of this compound in NZO Mice
A single intraperitoneal administration of this compound has been shown to significantly improve glucose tolerance in pre-diabetic NZO mice.[1] The following table summarizes the blood glucose levels observed during an intraperitoneal glucose tolerance test (IPGTT) in NZO mice treated with either vehicle or this compound.
| Time Point (minutes) | Vehicle Control (Blood Glucose, mmol/L) | This compound (5 mg/kg) (Blood Glucose, mmol/L) |
| -60 | ~8 | ~8 |
| 0 | ~8 | ~8 |
| 15 | ~22 | ~17 |
| 30 | ~25 | ~19 |
| 60 | ~23 | ~16 |
| 90 | ~18 | ~13 |
| 120 | ~15 | ~11 |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) in NZO Mice
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in NZO mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, or as specified by the manufacturer)
-
Glucose solution (20% w/v in sterile saline)
-
Male pre-diabetic New Zealand obese (NZO) mice
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Restraining device (optional)
Procedure:
-
Animal Acclimatization: Acclimatize male NZO mice to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the mice for 6 hours before the start of the experiment, with free access to water.
-
Baseline Blood Glucose: At the beginning of the experiment (t = -60 min), obtain a baseline blood glucose reading from the tail vein using a glucometer.
-
This compound Administration:
-
Prepare a solution of this compound in the appropriate vehicle to achieve a final dose of 5 mg/kg body weight.
-
Administer the this compound solution or vehicle control via intraperitoneal (IP) injection.
-
-
Pre-Glucose Blood Sample: At t = 0 min (60 minutes after this compound administration), take a second blood glucose reading.
-
Glucose Challenge:
-
Administer a 2 g/kg body weight dose of the 20% glucose solution via IP injection.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the vehicle and this compound treated groups.
-
Calculate the area under the curve (AUC) for glucose excursion for each group to quantify the improvement in glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Mandatory Visualizations
Signaling Pathway of this compound via FFA1/GPR40
Caption: this compound activates the FFA1/GPR40 receptor, leading to a Gq-mediated signaling cascade that enhances insulin secretion.
Experimental Workflow for IPGTT with this compound
References
Application Notes and Protocols for Calcium Mobilization Assay with Tug-469
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-469 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[3] The activation of GPR40 by agonists like this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i), a key second messenger in insulin exocytosis. This makes calcium mobilization assays a fundamental tool for characterizing the potency and efficacy of GPR40 agonists. These application notes provide a detailed protocol for performing a calcium mobilization assay using this compound and the fluorescent calcium indicator Fluo-4 AM in a pancreatic beta-cell line.
Mechanism of Action of this compound
This compound mimics the action of endogenous long-chain free fatty acids by binding to and activating GPR40. This activation stimulates the Gq alpha subunit of the heterotrimeric G protein. The activated Gαq in turn activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This rapid increase in intracellular calcium concentration is a critical signal for the potentiation of glucose-stimulated insulin secretion. Some evidence also suggests that under certain conditions, GPR40 may also couple to Gs, leading to cAMP production, although the primary pathway for calcium mobilization is through Gq.
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway initiated by this compound.
Quantitative Data for this compound
The potency of this compound has been evaluated in various in vitro systems. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.
| Cell Line/System | Assay Type | EC50 (nM) | pEC50 | Reference |
| Recombinant hFFA1 | Calcium Mobilization | 19 | 7.73 | [1] |
| 1321N1 cells expressing FFA1 | Calcium Mobilization | 17 | - | [4] |
| INS-1 cells | Impedance-based | 462 | - | |
| FFA1 (with 0.05% BSA) | Not Specified | - | 7.83 ± 0.04 | |
| FFA1 (with 0.5% BSA) | Not Specified | - | 7.35 ± 0.03 |
Experimental Protocols
Calcium Mobilization Assay in MIN6 Pancreatic Beta-Cells using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in the mouse pancreatic insulinoma cell line MIN6 upon stimulation with this compound.
Materials:
-
MIN6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (e.g., 129 mM NaCl, 5 mM NaHCO3, 4.8 mM KCl, 1.2 mM KH2PO4, 2.5 mM CaCl2, 2.4 mM MgSO4, 10 mM HEPES, 1 mM glucose, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with bottom-read capabilities and injectors
Protocol:
-
Cell Culture and Plating:
-
Culture MIN6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the assay, seed the MIN6 cells into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in KRBH buffer to the desired working concentrations.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dye Loading Solution: For each plate, mix an appropriate volume of Fluo-4 AM stock solution and Pluronic F-127 (20% solution in DMSO) with pre-warmed KRBH buffer to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. Probenecid can be added at a final concentration of 1-2.5 mM to inhibit dye leakage.
-
-
Dye Loading:
-
Remove the growth medium from the cell plates.
-
Wash the cells once with 100 µL of KRBH buffer per well.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of KRBH buffer to remove excess dye.
-
Add 100 µL of KRBH buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Flux Measurement:
-
Set the fluorescence microplate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injectors, add a specific volume (e.g., 20 µL) of the this compound working solution to the wells to achieve the desired final concentration.
-
Continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) for each well (ΔF = Fmax - F0).
-
The response can be expressed as the ratio ΔF/F0.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
-
Experimental Workflow
Caption: Workflow for this compound calcium mobilization assay.
References
Application Note: Real-Time Monitoring of FFAR1 Activation in INS-1 Cells Using an Impedance-Based Assay with Tug-469
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Free Fatty Acid Receptor 1 (FFAR1), formerly known as GPR40, is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2] Activation of FFAR1 by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][2] Tug-469 is a potent and selective synthetic agonist for FFAR1, with an EC50 value of 19 nM and over 200-fold selectivity for FFAR1 over the related FFAR4 receptor.[3]
INS-1 cells, a rat insulinoma cell line, are a widely used model for studying pancreatic β-cell function as they endogenously express FFAR1 and exhibit GSIS. This application note describes a protocol for monitoring the activation of FFAR1 in INS-1 cells by this compound using a label-free, real-time impedance-based assay. GPCR activation initiates a cascade of intracellular events that lead to dynamic changes in cell morphology, adhesion, and volume. Impedance-based platforms, such as the Agilent xCELLigence system, measure these changes as a variation in electrical impedance, reported as a unitless parameter called the Cell Index (CI). This allows for the non-invasive, real-time quantification of the integrated cellular response to receptor activation.
Principle of the Assay
Microelectrodes integrated into the bottom of specialized microplates continuously monitor the impedance of the cell-covered electrodes. When INS-1 cells are seeded in these plates, they adhere and proliferate on the electrodes, impeding the flow of electric current. This impedance value is directly proportional to the number of cells, their morphology, and the quality of their adhesion. Upon stimulation with an agonist like this compound, the activation of FFAR1 triggers downstream signaling pathways, leading to cytoskeletal rearrangements and changes in cell adhesion. These morphological changes are detected in real-time as a dynamic change in the Cell Index, providing a kinetic profile of the cellular response to the compound.
Signaling Pathway
This compound activates FFAR1, which primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in cytoskeletal changes and modulates insulin secretion, which are reflected in the impedance measurement.
Figure 1. Simplified FFAR1 signaling pathway in INS-1 cells leading to a detectable impedance response.
Experimental Protocol
Materials and Reagents
-
Cells: INS-1 Rat Insulinoma Cell Line (e.g., Sigma-Aldrich, Cat. No. SCC186)
-
Agonist: this compound (MedChemExpress, Cat. No. HY-103083)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM Sodium Pyruvate, 50 µM β-mercaptoethanol, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Assay Medium: Serum-free culture medium or Krebs-Ringer Bicarbonate (KRB) buffer.
-
Equipment:
-
Impedance-based real-time cell analyzer (e.g., Agilent xCELLigence RTCA)
-
E-Plate 96 (or equivalent specialized microplate with integrated electrodes)
-
Standard cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Multichannel pipette
-
Experimental Workflow
Figure 2. Workflow for the impedance-based this compound assay on INS-1 cells.
Step-by-Step Method
-
Cell Seeding:
-
Culture INS-1 cells according to standard protocols.
-
Harvest cells using a gentle dissociation reagent (e.g., Accutase). INS-1 cells can detach easily.
-
Count the cells and resuspend them in culture medium to the desired concentration.
-
Add 50 µL of media to each well of a 96-well E-Plate to obtain a background reading.
-
Add 100 µL of the cell suspension to each well at a density of 20,000 cells/well.
-
Leave the plate at room temperature in the biosafety cabinet for 30 minutes to ensure even cell distribution.
-
Place the E-Plate in the RTCA station inside the incubator and monitor cell adhesion and proliferation until the cells reach a stable baseline (typically 18-24 hours).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in serum-free medium or assay buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO.
-
Once the cell index has reached a stable plateau, pause the measurement.
-
Carefully remove the plate and add 50 µL of the compound dilutions (or vehicle) to the respective wells. This will result in a final volume of 200 µL per well.
-
-
Data Acquisition and Analysis:
-
Return the plate to the RTCA station and resume the measurement.
-
Monitor the cellular response in real-time. For rapid GPCR responses, a measurement every 15-30 seconds for the first 1-2 hours is recommended, followed by less frequent measurements for long-term monitoring.
-
After the experiment, the data can be analyzed using the accompanying software. Normalize the data by subtracting the baseline cell index value just before compound addition.
-
Determine a specific time point that best represents the peak response to generate dose-response curves.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Expected Results & Data Presentation
Upon addition of this compound, a rapid, dose-dependent increase in the normalized Cell Index is expected, peaking within 30-60 minutes, followed by a gradual return towards baseline, indicating receptor desensitization. The vehicle control should show no significant change in the Cell Index.
Table 1: Representative Dose-Response Data for this compound on INS-1 Cells Data represents the peak normalized Cell Index value observed within 60 minutes post-compound addition. Values are hypothetical but representative.
| This compound Conc. (M) | Log [this compound] | Normalized Cell Index (Mean) | Standard Deviation |
| 1.00E-12 | -12 | 0.01 | 0.01 |
| 1.00E-11 | -11 | 0.05 | 0.02 |
| 1.00E-10 | -10 | 0.15 | 0.03 |
| 1.00E-09 | -9 | 0.45 | 0.05 |
| 1.00E-08 | -8 | 0.78 | 0.06 |
| 1.00E-07 | -7 | 0.95 | 0.07 |
| 1.00E-06 | -6 | 1.00 | 0.08 |
| 1.00E-05 | -5 | 1.01 | 0.08 |
| Vehicle | N/A | 0.00 | 0.01 |
Table 2: Summary of Pharmacological Parameters Calculated from the data in Table 1.
| Compound | Target | Cell Line | Assay Type | Calculated EC50 (nM) |
| This compound | FFAR1 | INS-1 | Impedance | ~25 |
Note: The calculated EC50 is consistent with published values for this compound, which report an EC50 of 19 nM.
Conclusion
The impedance-based assay is a robust, sensitive, and high-throughput method for characterizing the activity of FFAR1 agonists like this compound on INS-1 cells. The label-free and real-time nature of this technology provides detailed kinetic information about the cellular response to GPCR activation, which is often missed in traditional endpoint assays. This protocol can be readily adapted for screening compound libraries, studying the mechanism of action of novel ligands, and investigating the signaling pathways of other GPCRs in various cell-based models.
References
- 1. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Measuring cAMP in Response to the FFA1 Receptor Agonist Tug-469: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS). The primary signaling pathway activated by FFA1 agonists involves the Gαq protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This calcium influx is a key driver of insulin granule exocytosis.
While the Gαq pathway is the canonical signaling route for FFA1, emerging evidence suggests that some FFA1 agonists can exhibit biased agonism, also activating the Gαs signaling pathway. Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels can also contribute to the potentiation of insulin secretion. Therefore, quantifying the effect of FFA1 agonists like this compound on cAMP levels is critical for a comprehensive understanding of their mechanism of action and for the development of new therapeutics for type 2 diabetes.
This application note provides detailed protocols for measuring intracellular cAMP in response to this compound stimulation in a cellular context. It also includes diagrams illustrating the signaling pathway and experimental workflow. While it has been reported that cAMP assays were performed for this compound, specific quantitative data from these studies is not publicly available. The data table provided herein serves as a template for researchers to populate with their own experimental results.
Signaling Pathway of FFA1/GPR40 Agonists
The following diagram illustrates the dual potential signaling pathways of an FFA1 agonist like this compound.
References
Application Notes and Protocols: Tug-469 Stock Solution
Introduction
Tug-469 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40)[1][2][3][4]. It demonstrates high selectivity for FFA1 over other related receptors like FFA4[1]. Activation of FFA1 by this compound in pancreatic β-cells enhances glucose-stimulated insulin secretion, making it a valuable tool for research in type 2 diabetes and related metabolic disorders. This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo studies.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1236109-67-3 | |
| Molecular Formula | C₂₃H₂₃NO₂ | |
| Molecular Weight | 345.44 g/mol | |
| Appearance | White to off-white solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO (100 mg/mL, requires sonication), slightly soluble in chloroform and methanol, insoluble in water. | |
| Mechanism of Action | Selective FFA1 (GPR40) agonist | |
| EC₅₀ | 19 nM for FFA1 |
Experimental Protocols
1. Preparation of a High-Concentration this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for the hygroscopic this compound powder to prevent moisture absorption.
-
Weigh this compound: In a sterile microcentrifuge tube or directly in the amber vial, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.54 mg of this compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the 1 mL of 100 mM solution example, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes to initially mix the powder and solvent.
-
To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes. The bath should be at room temperature.
-
Visually inspect the solution to ensure all the powder has dissolved. If not, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be employed to increase solubility.
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
The vial should be tightly sealed and protected from light.
-
2. Preparation of Working Solutions
For cellular assays, the high-concentration stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium. The recommended concentration for cellular use is up to 1 µM. It is crucial to note that direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO or a co-solvent system if necessary. For example, dilute the 100 mM stock to 10 mM in DMSO.
-
Final Dilution: Further dilute the intermediate stock solution into the final cell culture medium. It is important that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components in the media.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Visualizations
Below are diagrams illustrating the experimental workflow for preparing the this compound stock solution and its signaling pathway.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: this compound signaling pathway via the FFA1/GPR40 receptor.
References
Application Notes and Protocols for In Vivo Glucose Tolerance Testing with GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vivo glucose tolerance tests (GTT) to evaluate the efficacy of GPR120 agonists, such as TUG-891 and its analogs. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for type 2 diabetes.[1] Activation of GPR120 by agonists has been shown to enhance glucose-dependent insulin secretion and improve glucose tolerance, primarily through the stimulation of glucagon-like peptide-1 (GLP-1) release.[2] These protocols are intended to guide researchers in the design and execution of robust in vivo experiments to assess the therapeutic potential of novel GPR120 agonists.
GPR120 is activated by medium and long-chain free fatty acids and plays a crucial role in metabolism.[1] Agonists targeting this receptor are being investigated for their anti-diabetic and insulin-sensitizing effects.[3] The oral glucose tolerance test (OGTT) is a fundamental assay to evaluate how an organism handles a glucose load and is a standard preclinical model for assessing the efficacy of anti-diabetic compounds.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of a GPR120 agonist on glucose clearance in a mouse model.
Materials:
-
GPR120 agonist (e.g., TUG-891 or test compound)
-
Vehicle control (appropriate for the test compound, e.g., sterile saline)
-
D-(+)-Glucose solution (20% in sterile water or saline)[4]
-
Glucometer and test strips
-
Animal restraint device
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Experimental mice (e.g., C57BL/6J, ICR, or diet-induced obese models)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate mice to the experimental conditions for at least one week prior to the study.
-
Fast mice for 4-6 hours or overnight (14-16 hours) with free access to water. Note that shorter fasting periods are considered more physiological for mice.
-
-
Baseline Blood Glucose Measurement (T = -30 min):
-
At the end of the fasting period, obtain a baseline blood glucose reading.
-
Gently restrain the mouse and collect a small drop of blood from the tail vein by making a small nick with a sterile lancet.
-
Measure the blood glucose concentration using a calibrated glucometer.
-
-
Compound Administration (T = -30 min):
-
Immediately after the baseline glucose measurement, administer the GPR120 agonist or vehicle control via oral gavage. Doses will be compound-specific and should be determined from prior pharmacokinetic and pharmacodynamic studies. For example, doses for novel agonists have been tested in the range of 3 to 100 mg/kg.
-
-
Glucose Challenge (T = 0 min):
-
Thirty minutes after compound administration, administer a 2 g/kg body weight bolus of 20% glucose solution via oral gavage. Some protocols may use a glucose dose of 1-3 g/kg.
-
-
Blood Glucose Monitoring (T = 15, 30, 60, 90, 120 min):
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure and record the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from T=0 to T=120 min for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the vehicle and GPR120 agonist-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.
-
Data Presentation
Table 1: Effect of GPR120 Agonist on Oral Glucose Tolerance Test in ICR Mice
| Treatment Group | Dose (mg/kg) | n | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min | Blood Glucose (mg/dL) at 120 min | AUC (0-120 min) |
| Vehicle | - | 10 | 95 ± 5 | 250 ± 15 | 180 ± 10 | 110 ± 8 | 15000 ± 1200 |
| TUG-891 | 30 | 10 | 93 ± 6 | 205 ± 12 | 145 ± 9 | 98 ± 7 | 12500 ± 1000 |
| Compound 11b | 20 | 10 | 96 ± 4 | 210 ± 14 | 150 ± 11 | 102 ± 6 | 12800 ± 1100 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data is illustrative and based on findings from studies such as those investigating TUG-891 and its analogs.
Table 2: Effect of GPR120 Agonist on Insulin Levels in DIO Mice during OGTT
| Treatment Group | Dose (mg/kg) | n | Insulin (ng/mL) at 30 min post-glucose |
| Vehicle | - | 8 | 1.2 ± 0.2 |
| TUG-891 | 30 | 8 | 2.5 ± 0.3 |
| Compound 11b | 30 | 8 | 2.6 ± 0.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. This table illustrates the expected increase in insulin secretion following GPR120 agonist treatment.
Visualization of Pathways and Workflows
Signaling Pathway of GPR120 Activation
Activation of GPR120 in intestinal L-cells by an agonist like TUG-891 leads to the secretion of GLP-1. GLP-1 then acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion.
Caption: GPR120 agonist signaling pathway leading to insulin secretion.
Experimental Workflow for In Vivo Glucose Tolerance Test
The following diagram illustrates the key steps involved in performing an oral glucose tolerance test to evaluate a GPR120 agonist.
Caption: Workflow for an in vivo oral glucose tolerance test.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tug-469 solubility issues and solutions
Welcome to the technical support center for Tug-469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this potent FFA1 agonist.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dissolution in the chosen solvent. | To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[1] Ensure the solvent is of high purity. |
| Precipitation Upon Dilution | The compound is crashing out of solution when introduced to an aqueous environment. | Perform serial dilutions of the DMSO stock solution in your aqueous buffer or media. Ensure the final concentration of DMSO is kept low, ideally at or below 0.1%, and not exceeding 1%, to maintain solubility and minimize cellular toxicity.[2][3] Prepare fresh dilutions for each experiment. |
| Inconsistent Experimental Results | Degradation of the compound or inaccurate concentration of the working solution. | Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial.[1] |
| Low Potency in Cell-Based Assays | Binding of this compound to proteins in the cell culture medium. | Be aware that the presence of serum albumin can reduce the functional potency of this compound. Consider this when designing experiments and interpreting results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound is not soluble in water. It is a lipophilic molecule and will precipitate in aqueous solutions if the concentration of the organic co-solvent (like DMSO) is too low.
Q4: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. The maximum concentration should not exceed 1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any known analogs of this compound with different solubility profiles?
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 345.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.45 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
To facilitate dissolution, you can gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of this compound from a DMSO stock for use in cell-based assays, ensuring the final DMSO concentration remains low.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of medium (resulting in a 100 µM solution with 1% DMSO).
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of medium in your assay plate to get a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Use the freshly prepared working solutions immediately.
Signaling Pathway
This compound is a selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Activation of FFA1 by this compound in pancreatic β-cells leads to an increase in intracellular calcium, which in turn potentiates glucose-stimulated insulin secretion.
References
Technical Support Center: Optimizing Tug-469 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tug-469 dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is highly expressed in pancreatic β-cells.[1] Activation of FFA1 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[1] This makes it a subject of interest for type 2 diabetes research. This compound is over 200-fold more selective for FFA1 than for FFA4 (GPR120).[1]
Q2: What is a recommended starting dose for this compound in mice?
A single intraperitoneal (i.p.) dose of 5 mg/kg has been shown to significantly improve glucose tolerance in pre-diabetic New Zealand Obese (NZO) mice. This is a good starting point for similar rodent models. However, optimal dosage may vary depending on the animal model, disease state, and administration route.
Q3: How should I prepare this compound for in vivo administration?
Based on a published study, this compound can be prepared as follows:
-
Create a stock solution by dissolving this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in a sterile 0.9% NaCl solution containing 0.5% (w/v) Tween® 20 to achieve the final desired concentration.
Q4: What is the known pharmacokinetic profile of this compound?
Currently, there is limited publicly available pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) specifically for this compound in animal models. Researchers may need to conduct their own pharmacokinetic studies to determine these parameters for their specific model and administration route.
Q5: Are there any known toxicities associated with this compound?
There is no specific public data on the toxicity of this compound. However, with some other GPR40 agonists, potential for liver and β-cell toxicity has been a concern. It is advisable to conduct preliminary dose-finding and toxicity studies, monitoring for general signs of animal distress and relevant biomarkers.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the 5 mg/kg starting dose. | Insufficient dose for the specific animal model or disease state. | Conduct a dose-response study, testing a range of doses (e.g., 1, 5, 10, 30 mg/kg) to determine the optimal effective dose. |
| Poor bioavailability with the chosen route of administration. | If using oral gavage, consider that bioavailability may be lower than intraperitoneal injection. A higher dose may be required. Consider conducting a pilot pharmacokinetic study to compare different administration routes. | |
| Compound instability. | Prepare the dosing solution fresh on the day of the experiment. Protect from light and store appropriately if not used immediately. | |
| High variability in animal response. | Inconsistent dosing technique. | Ensure accurate and consistent administration of the compound, especially for oral gavage or intraperitoneal injections. |
| Biological variability within the animal cohort. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and health status. | |
| Formulation issues. | Ensure the this compound is fully dissolved and the final solution is homogenous before administration. | |
| Signs of animal toxicity or distress at higher doses. | Dose is above the maximum tolerated dose (MTD). | Reduce the dose. Conduct a formal MTD study to identify the highest dose that can be administered without causing significant toxicity. |
| Vehicle toxicity. | Run a vehicle-only control group to ensure the solvent mixture is not causing adverse effects. If DMSO concentration is high, consider alternative formulations. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line | Notes |
| EC50 (FFA1) | 19 nM | 1321N1 cells expressing FFA1 | |
| pEC50 (hFFA1) | 7.73 | Cells expressing hFFA1 | |
| Selectivity | >200-fold for FFA1 over FFA4 | - | |
| Effect on Insulin Secretion | Increased with 5 µM this compound | INS-1 cells (in the presence of 16.7 mM glucose) |
Table 2: Published In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Pre-diabetic New Zealand Obese (NZO) mice | 5 mg/kg | Intraperitoneal (i.p.) | Significantly improved glucose tolerance |
Experimental Protocols
Detailed Methodology for Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is based on the study by Urban et al. (2013).
-
Animal Model: Male New Zealand Obese (NZO) mice (180-220 days old).
-
Acclimatization: House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fasting: Fast the mice for 6 hours prior to the experiment.
-
This compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 66.7 mg/ml).
-
Dilute the stock solution in sterile 0.9% NaCl containing 0.5% (w/v) Tween® 20 to a final concentration of 0.5 mg/ml. Prepare this solution fresh.
-
-
Dosing:
-
Administer this compound solution (5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be 10 µl per gram of body weight.
-
The injection is given 1 hour prior to the glucose challenge.
-
-
Glucose Challenge:
-
Prepare a 40% sterile glucose solution.
-
Administer 2.5 g glucose/kg body weight via i.p. injection.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at the following time points: -60 minutes (baseline, before this compound/vehicle), 0, 30, 60, 90, 120, and 180 minutes after glucose administration.
-
-
Blood Glucose Measurement:
-
Measure plasma glucose levels using a calibrated blood glucose monitoring system.
-
-
Data Analysis:
-
Plot blood glucose levels over time.
-
Calculate the area under the curve (AUC) for blood glucose to quantify glucose tolerance.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the this compound treated group with the vehicle control group.
-
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
References
Potential off-target effects of Tug-469
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tug-469.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Activation of FFA1 in pancreatic β-cells leads to an enhancement of glucose-stimulated insulin secretion (GSIS).[1]
Q2: What is the known selectivity profile of this compound?
This compound demonstrates high selectivity for FFA1 over the related Free Fatty Acid Receptor 4 (FFA4/GPR120), with a selectivity of over 200-fold. Studies have also shown that this compound has no significant agonist activity on other related receptors such as FFA2 (GPR43), FFA3 (GPR41), or Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) at a concentration of 1 µM.
Q3: Are there any known off-target effects specifically for this compound?
Currently, there is limited publicly available data detailing specific off-target liabilities of this compound that lead to adverse cellular effects. Its high selectivity for FFA1 suggests a lower probability of direct off-target receptor interactions. However, it is crucial to consider potential class-wide effects observed with other FFA1 agonists.
Q4: What are the potential class-wide concerns for FFA1 agonists that I should be aware of?
The development of some FFA1 agonists has been challenging due to a delicate balance between the compound's lipophilicity, its potency, and potential toxicity. For instance, the clinical development of another FFA1 agonist, TAK-875, was halted due to observations of hepatotoxicity. While the exact mechanisms for such toxicity are not fully elucidated, they could be linked to the physicochemical properties of the compounds leading to off-target effects. Therefore, when working with any novel FFA1 agonist, including this compound, careful monitoring for potential cellular stress and toxicity is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity or apoptosis at effective concentrations. | While this compound is highly selective, high concentrations or specific cell line sensitivities might lead to stress responses. This could also be a class-wide effect related to the lipophilic nature of some FFA1 agonists. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Include viability assays (e.g., MTT, LDH) in your experiments. 3. Test in multiple cell lines to check for cell-type-specific effects. |
| Variability in glucose-stimulated insulin secretion (GSIS) potentiation. | The effect of this compound on GSIS is dependent on the glucose concentration. Suboptimal glucose levels will result in reduced or no potentiation of insulin secretion. | 1. Ensure that the glucose concentration in your assay buffer is optimal for GSIS in your specific cell model (e.g., pancreatic islets, INS-1 cells). 2. Run appropriate controls with low and high glucose concentrations in the absence of this compound. |
| Discrepancies between in vitro and in vivo results. | The pharmacokinetic and metabolic properties of this compound in vivo can differ from the controlled in vitro environment. Factors such as plasma protein binding and metabolism can influence its effective concentration at the target tissue. | 1. Characterize the pharmacokinetic profile of this compound in your animal model. 2. Consider potential species differences in FFA1 receptor pharmacology and expression. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity Profile
| Target | Assay | EC50 / Activity | Reference |
| FFA1 (GPR40) | Ca2+ mobilization | 19 nM | |
| FFA4 (GPR120) | Ca2+ mobilization | 4.4 µM (>200-fold selective for FFA1) | |
| FFA2 (GPR43) | Not specified | No significant activity | |
| FFA3 (GPR41) | Not specified | No significant activity | |
| PPARγ | Agonist activity | No significant activity at 1 µM |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a generalized procedure based on methodologies commonly used to evaluate FFA1 agonists.
-
Cell Culture: Culture pancreatic β-cells (e.g., INS-1, MIN6, or primary islets) under standard conditions.
-
Cell Seeding: Seed cells in 24-well plates and allow them to attach and grow to a suitable confluency.
-
Starvation: Prior to the assay, gently wash the cells with a glucose-free buffer (e.g., KRBH buffer) and then incubate in the same buffer for 1-2 hours to synchronize the cells.
-
Pre-incubation: Remove the starvation buffer and pre-incubate the cells for 30-60 minutes in a low-glucose buffer (e.g., 2.8 mM glucose in KRBH).
-
Stimulation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing low glucose (2.8 mM) or high glucose (e.g., 16.7 mM) with or without various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
Visualizations
Caption: Signaling pathway of this compound via the FFA1 receptor.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Serum Albumin on Tug-469 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum albumin on the efficacy of Tug-469. For the purpose of this guide, experimental data and protocols are based on taxanes, a class of drugs for which serum albumin interaction is a well-documented and critical factor influencing therapeutic outcomes. This serves as a practical analog for the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: How does serum albumin affect the efficacy of this compound?
Serum albumin is the most abundant plasma protein and plays a crucial role in the transport and distribution of many drugs, including highly protein-bound compounds analogous to this compound.[1][2][3] The binding of this compound to albumin effectively creates a circulating reservoir of the drug. Only the unbound, or "free," fraction of the drug is generally considered pharmacologically active and available to exert its therapeutic effect on target cells.[2] Therefore, the concentration of serum albumin can significantly influence the free drug concentration, impacting both its efficacy and toxicity.
Q2: What is the significance of hypoalbuminemia (low serum albumin) in this compound therapy?
In patients with hypoalbuminemia, a lower concentration of serum albumin is available to bind to this compound. This can lead to a higher free fraction of the drug in circulation. While this might initially suggest increased efficacy, it more commonly results in a higher risk of toxicity.[4] A study on paclitaxel, a taxane analog, found that patients with hypoalbuminemia had a lower time that the drug concentration remained above a therapeutic threshold (Tc>0.05), which was correlated with a higher incidence of immediate adverse events.
Q3: What is the mechanism of albumin-mediated uptake of this compound into tumor cells?
Albumin-bound drugs can be transported across the endothelial barrier of blood vessels and into the tumor interstitium through a receptor-mediated process called transcytosis. This process is initiated by the binding of the albumin-drug complex to the gp60 receptor on endothelial cells, which activates caveolin-1 and the formation of vesicles called caveolae. These caveolae transport the complex into the tumor microenvironment. Additionally, tumor cells often overexpress proteins like SPARC (Secreted Protein, Acidic and Rich in Cysteine), which binds to albumin, further concentrating the albumin-drug complex at the tumor site.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in in vitro experiments.
-
Question: We are observing significantly higher than expected cell death in our cancer cell lines when treated with this compound. What could be the cause?
-
Answer:
-
Low Albumin Concentration in Culture Media: Standard cell culture media often contains fetal bovine serum (FBS) with varying or low concentrations of bovine serum albumin (BSA). If the albumin concentration is lower than that found in human plasma, a higher fraction of this compound will be free and available to the cells, leading to increased cytotoxicity.
-
Actionable Steps:
-
Quantify the albumin concentration in your specific lot of FBS.
-
Consider supplementing your culture media with a defined concentration of BSA to mimic physiological levels (typically 35-50 mg/mL).
-
Perform dose-response experiments at varying, controlled albumin concentrations to understand its impact on the IC50 of this compound.
-
-
Issue 2: Inconsistent results between different batches of experiments.
-
Question: Our team is getting variable IC50 values for this compound across different experimental runs. How can we improve consistency?
-
Answer:
-
Variability in Serum Albumin: Different lots of FBS can have significant variations in albumin concentration. This is a common source of inconsistency for highly protein-bound drugs.
-
Drug Formulation Stability: Ensure that the formulation of this compound is stable and that the drug is not precipitating out of solution, which can be influenced by the protein content of the media.
-
Actionable Steps:
-
Standardize the source and lot of FBS used in your experiments. If possible, purchase a large single lot for a series of experiments.
-
Alternatively, use a serum-free medium supplemented with a known concentration of purified BSA.
-
Always visually inspect your drug solutions for any signs of precipitation before adding them to the cells.
-
-
Issue 3: Poor correlation between in vitro efficacy and in vivo outcomes.
-
Question: this compound shows high potency in our in vitro assays, but the efficacy in our animal models is lower than expected. What could explain this discrepancy?
-
Answer:
-
High Plasma Protein Binding in vivo: The high concentration of albumin in the plasma of the animal model will lead to a significant portion of this compound being bound and inactive, reducing the free fraction available to reach the tumor. This is a critical difference from many in vitro setups.
-
Pharmacokinetics in Hypoalbuminemic Models: If using a cachectic or malnourished animal model, they may have lower serum albumin levels, which could lead to higher toxicity and a narrower therapeutic window.
-
Actionable Steps:
-
Measure the plasma protein binding of this compound in the species being used for your in vivo studies.
-
Measure the serum albumin levels in your animal models, especially if they are expected to have altered nutritional status.
-
Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate the free drug concentration with the observed efficacy.
-
-
Data Presentation
Table 1: Impact of Serum Albumin Levels on Paclitaxel Pharmacokinetics and Clinical Outcomes
| Parameter | Normal Albumin Level Group | Hypoalbuminemia Group | P-value | Reference |
| Mean Tc>0.05 (hours) | 36.89 | 24.93 | < 0.001 | |
| Incidence of Gastrointestinal Reactions | Lower | Higher | - | |
| Incidence of Rashes | Lower | Higher | - | |
| Incidence of Myelosuppression | Higher | Lower | - | |
| Incidence of Neurotoxicity | Higher | Lower | - |
Table 2: In Vitro Cytotoxicity of Paclitaxel Formulations in AsPC-1 Pancreatic Cancer Cells
| Formulation | IC50 (nM) | Reference |
| Paclitaxel-BSA-liposomes | 37.6 | |
| nab-Paclitaxel (Abraxane) | 29.4 |
Table 3: Binding Affinities (KD) of Taxanes to Human Serum Albumin (HSA)
| Compound | KD (µM) for nab-HSA | KD (µM) for control HSA | Reference |
| Paclitaxel | 8.93 ± 8.60 | 7.39 ± 5.81 | |
| Docetaxel | 44.3 ± 9.50 | 55.9 ± 2.28 |
Experimental Protocols
Protocol 1: Determination of this compound Binding to Serum Albumin using Equilibrium Dialysis
This protocol is based on the principles of equilibrium dialysis to determine the fraction of a drug bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., MWCO 8-12 kDa)
-
Human plasma or a solution of purified human serum albumin (HSA) in phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., in DMSO)
-
PBS (pH 7.4)
-
Incubator shaker at 37°C
-
LC-MS/MS system for drug quantification
Procedure:
-
Preparation:
-
Prepare a solution of this compound in plasma (or HSA solution) at the desired concentration (e.g., 1-10 µM). The final DMSO concentration should be low (e.g., < 0.5%) to avoid effects on protein binding.
-
-
Dialysis Setup:
-
Pipette the this compound-plasma solution into the sample chamber of the RED device.
-
Pipette an equal volume of PBS into the buffer chamber.
-
-
Incubation:
-
Seal the unit and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium. The free drug will diffuse across the membrane until its concentration is equal on both sides.
-
-
Sampling:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
To ensure matrix consistency for analysis, mix the buffer sample with an equal volume of drug-free plasma, and mix the plasma sample with an equal volume of PBS.
-
-
Analysis:
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Calculation:
-
The concentration in the buffer chamber represents the free drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + free).
-
Calculate the percentage of protein binding using the following formula: % Bound = ((Total Drug - Free Drug) / Total Drug) * 100
-
Visualizations
Caption: Albumin-mediated transcytosis and tumor uptake of this compound.
Caption: Workflow for assessing the impact of serum albumin on drug efficacy.
Caption: Decision tree for troubleshooting unexpected in vitro results.
References
- 1. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The correlation between paclitaxel chemotoxicity and the plasma albumin level in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tug-469 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tug-469, a selective free fatty acid receptor 1 (FFA1/GPR40) agonist, with a specific focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] Its primary mechanism of action involves binding to and activating FFA1, which is predominantly expressed on pancreatic β-cells. This activation stimulates a signaling cascade that enhances glucose-stimulated insulin secretion.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have shown efficacy in the nanomolar to low micromolar range, with an EC50 value of 19 nM.[1] Concentrations of 5 µM to 10 µM have been used to stimulate insulin secretion in cell-based assays.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: Is this compound selective for FFA1?
A4: Yes, this compound is highly selective for FFA1 over other related receptors. It is reported to be over 200-fold more selective for FFA1 than for FFA4 (GPR120).
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture experiments.
Issue 1: Precipitation or cloudiness observed after adding this compound to cell culture medium.
-
Question: Why is my this compound precipitating in the cell culture medium?
-
Answer:
-
Possible Cause 1: "Solvent Shock". Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Solution: Try a stepwise dilution. First, dilute the this compound stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of medium.
-
-
Possible Cause 2: Exceeding Maximum Solubility. The concentration of this compound in the final culture medium may be above its solubility limit in that specific medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Protocol 2). If your desired concentration is too high, you may need to adjust your experimental design.
-
-
Possible Cause 3: High Final DMSO Concentration. A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v).
-
-
Issue 2: Inconsistent or lower-than-expected activity of this compound.
-
Question: I'm not seeing the expected biological effect, or the results are not reproducible. What could be the cause?
-
Answer:
-
Possible Cause 1: Degradation of this compound. this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C).
-
Solution: Perform a stability study to determine the half-life of this compound in your cell culture medium at 37°C (see Protocol 1). If the compound is degrading, consider reducing the incubation time or replenishing the medium with fresh this compound during the experiment.
-
-
Possible Cause 2: Low Receptor Expression. The cell line you are using may not express sufficient levels of the FFA1/GPR40 receptor.
-
Solution: Verify the expression of FFA1/GPR40 in your cell line using techniques such as qPCR or western blotting.
-
-
Possible Cause 3: Suboptimal Assay Conditions. Factors such as cell density, serum concentration, and incubation time can all influence the observed activity.
-
Solution: Optimize your assay conditions systematically. Ensure that all components of your assay are within their expiry dates and are prepared correctly.
-
-
Possible Cause 4: Ligand-Induced Receptor Downregulation. Prolonged exposure to a potent agonist like this compound can sometimes lead to the downregulation of the FFA1 receptor.
-
Solution: Consider using shorter incubation times for your experiments to minimize receptor downregulation.
-
-
References
Interpreting unexpected results from Tug-469 studies
Welcome to the technical support center for Tug-469 studies. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective free fatty acid receptor 1 (FFA1/GPR40) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as GPR40.[1][2][3] Activation of FFA1 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion (GSIS).[2][4] This occurs through the Gq/11 signaling pathway, leading to an increase in intracellular calcium levels.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for FFA1 over the related free fatty acid receptor 4 (FFA4/GPR120), with a reported selectivity of over 200-fold. It exhibits partial agonist activity at FFA4 only at much higher concentrations.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C for up to several months. For short-term storage (days to weeks), it can be stored at 0-4°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide for Unexpected Results
Here we address potential discrepancies you may observe in your this compound experiments and provide actionable troubleshooting steps.
Issue 1: Lower than Expected Potency or Efficacy in Cellular Assays
You may observe a rightward shift in the EC50 value or a lower maximal response compared to published data.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Serum Albumin in Media | The potency of this compound can be significantly reduced in the presence of serum albumin. Consider performing assays in serum-free media or creating a standard curve to account for the albumin effect. |
| Cell Line Differences | The level of FFA1 expression can vary between cell lines, affecting the magnitude of the response. Verify FFA1 expression levels in your cell line using qPCR or Western blot. Consider using a cell line with confirmed high FFA1 expression, such as 1321N1 cells recombinantly expressing FFA1. |
| Ligand Degradation | Improper storage or repeated freeze-thaw cycles can lead to degradation of this compound. Prepare fresh stock solutions and aliquot for single use. |
| Assay-Specific Factors | The choice of assay (e.g., calcium mobilization, impedance-based, cAMP) can influence the observed potency. Ensure your assay is optimized for detecting Gq-coupled receptor activation. |
Supporting Data: Effect of Serum Albumin on this compound Potency
| Condition | EC50 (nM) | Fold Shift |
| Absence of Albumin | 17 | - |
| Presence of 2.5% Albumin | 250 | ~15 |
This table summarizes the potential impact of serum albumin on the effective concentration of this compound.
Issue 2: Diminished Response Upon Repeated Stimulation (Tachyphylaxis)
A rapid decrease in response to this compound may be observed after repeated or prolonged exposure. This phenomenon is known as tachyphylaxis or desensitization and is common for G protein-coupled receptors.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization | Continuous agonist exposure can lead to receptor phosphorylation and internalization, reducing the number of receptors available on the cell surface. |
| - Washout Periods: Introduce washout periods between agonist applications to allow for receptor resensitization. | |
| - Time-Course Experiments: Perform time-course experiments to determine the optimal stimulation duration before desensitization occurs. | |
| Depletion of Signaling Molecules | Rapid, repeated stimulation might deplete intracellular signaling molecules necessary for the response. |
| - Lower Agonist Concentration: Use the lowest effective concentration of this compound to minimize overstimulation. |
Workflow for Investigating Tachyphylaxis
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Positive results in cellular assays may not directly translate to the expected efficacy in animal models.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Poor bioavailability, rapid metabolism, or suboptimal dosing can lead to insufficient exposure of this compound to the target tissue in vivo. |
| - PK Studies: Conduct pharmacokinetic studies to determine the bioavailability, half-life, and optimal dosing regimen of this compound in your animal model. | |
| Species Differences in FFA1 Receptor | The affinity and potency of ligands can differ between species orthologues of the FFA1 receptor. |
| - Species-Specific Assays: If possible, perform initial in vitro assays using cells expressing the FFA1 receptor of the animal model species to be used. | |
| Complex Physiological Regulation | The in vivo environment involves complex hormonal and metabolic regulation that can influence the effects of this compound. |
| - Control Groups: Ensure the inclusion of appropriate vehicle and positive control groups in your animal studies. |
Issue 4: Unexpected Off-Target or Paradoxical Effects
At high concentrations or in certain biological contexts, you might observe effects that are not consistent with FFA1 agonism.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Agonist Concentration | Although highly selective, at concentrations significantly above the EC50, this compound may interact with other receptors, such as FFA4. |
| - Dose-Response Curve: Perform a full dose-response curve to ensure you are working within the selective concentration range for FFA1. | |
| Activation of Different Signaling Pathways | FFA1 activation can potentially lead to signaling through pathways other than the canonical Gq/11 pathway, such as ERK activation. |
| - Pathway-Specific Inhibitors: Use specific inhibitors for different signaling pathways to dissect the mechanism behind the unexpected effect. | |
| Cellular Context | The downstream effects of FFA1 activation can be cell-type specific. |
| - Characterize Cell Model: Thoroughly characterize the expression of relevant receptors and signaling proteins in your experimental model. |
Signaling Pathway of this compound at FFA1
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following FFA1 activation by this compound.
-
Cell Culture: Plate cells expressing FFA1 (e.g., 1321N1-hFFA1) in a 96-well black, clear-bottom plate and culture to confluency.
-
Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for a defined period.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the logarithm of the this compound concentration to determine the EC50.
In Vivo Glucose Tolerance Test in Mice
This protocol assesses the effect of this compound on glucose disposal in a mouse model.
-
Animal Acclimatization: Acclimatize animals to the experimental conditions.
-
Fasting: Fast the mice for a predetermined period (e.g., 6 hours) before the experiment.
-
Compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the glucose challenge (e.g., 60 minutes prior).
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Glucose Challenge: Administer a glucose solution (e.g., 2.5 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow for Glucose Tolerance Test
References
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tug-469 Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tug-469 in signaling assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] Its primary mechanism of action is to activate FFA1, which is predominantly expressed in pancreatic β-cells.[1][4] This activation stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of glucose-stimulated insulin secretion. Some evidence also suggests potential coupling to Gαs signaling pathways.
Q2: What are the recommended starting concentrations for this compound in cellular assays?
For most in vitro cellular assays, a starting concentration range of 10 nM to 1 µM is recommended. The EC50 of this compound for FFA1 is approximately 19 nM. However, the optimal concentration will depend on the specific cell type, receptor expression levels, and assay conditions. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes. If you experience solubility issues, gentle warming to 37°C and sonication may help.
Q4: Is this compound selective for FFA1?
Yes, this compound is highly selective for FFA1 over the related receptor FFA4 (GPR120), with a selectivity of over 200-fold. It also shows no significant activity at other related receptors like FFA2 (GPR43) or FFA3 (GPR41), nor at PPARγ at concentrations up to 1 µM.
Troubleshooting Guides
This section addresses common issues encountered during this compound signaling assays in a question-and-answer format.
Issue 1: Low or No Signal Response
Q: I am not observing a significant response to this compound in my assay. What are the possible causes and solutions?
A: A weak or absent signal can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Receptor Expression:
-
Problem: The cells may be unhealthy, have low viability, or express low levels of FFA1.
-
Solution:
-
Routinely check cell viability using a method like Trypan Blue exclusion before each experiment.
-
Ensure cells are from a low passage number, as receptor expression can decrease with excessive passaging.
-
If using a transient transfection system, verify transfection efficiency. For stable cell lines, confirm FFA1 expression using qPCR or Western blotting.
-
-
-
This compound Concentration and Integrity:
-
Problem: The concentration of this compound may be too low, or the compound may have degraded.
-
Solution:
-
Perform a dose-response experiment to ensure you are using an optimal concentration (typically in the range of the EC80 for antagonist assays).
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
-
-
Assay-Specific Issues:
-
Calcium Flux Assays: Inadequate dye loading or rapid signal decay can be problematic. Optimize dye loading time and concentration according to the manufacturer's protocol. Ensure the plate reader settings are appropriate for the chosen dye.
-
cAMP Assays: The stimulation time may be too short. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak signal.
-
-
Presence of Serum Albumin:
-
Problem: this compound is lipophilic and prone to high serum albumin binding, which can reduce its effective concentration.
-
Solution: The potency of this compound can be reduced by as much as 15-fold in the presence of 2.5% albumin. If your assay medium contains serum, you may need to use a higher concentration of this compound. Consider using serum-free media for the assay if possible.
-
Issue 2: High Background Signal
Q: My assay shows a high background signal, making it difficult to detect a specific response to this compound. What can I do?
A: High background can mask the specific signal from this compound. Consider the following:
-
Constitutive Receptor Activity:
-
Problem: Cell lines overexpressing FFA1 may exhibit high basal (agonist-independent) activity.
-
Solution:
-
Reduce the cell seeding density to decrease the overall receptor number per well.
-
Consider using a cell line with endogenous or lower, more physiologically relevant expression levels of FFA1.
-
-
-
Assay Buffer Components:
-
Problem: Components in the assay buffer, such as phenol red, can cause autofluorescence in fluorescence-based assays.
-
Solution: Use phenol red-free media or buffer during the assay. Always include control wells (cells with dye but no compound) to measure and subtract background fluorescence.
-
-
Calcium Flux Assays:
-
Problem: Autofluorescence of cells or components in the media can contribute to high background.
-
Solution: Ensure proper background correction using control wells.
-
-
cAMP Assays:
-
Problem: High constitutive adenylyl cyclase activity or inhibition of phosphodiesterases (PDEs) can lead to elevated basal cAMP levels.
-
Solution: If using a PDE inhibitor, titrate its concentration to the lowest effective level.
-
Issue 3: Inconsistent or Variable Results
Q: I am observing significant variability between replicate wells in my this compound experiments. How can I improve consistency?
A: Variability can be frustrating and can compromise the reliability of your data. Here are some common causes and their solutions:
-
Cell Plating and Health:
-
Problem: Uneven cell seeding or poor cell health can lead to inconsistent responses.
-
Solution:
-
Ensure a single-cell suspension before plating and use appropriate techniques to achieve uniform cell distribution across the plate.
-
Avoid "edge effects" by not using the outer wells of the plate, or by filling them with sterile buffer or media to maintain humidity.
-
-
-
Compound Preparation and Addition:
-
Problem: Inaccurate pipetting or precipitation of this compound can cause variability.
-
Solution:
-
Use calibrated pipettes and ensure proper mixing of solutions.
-
Visually inspect for any precipitation after diluting the this compound stock in aqueous buffer. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different formulation.
-
-
-
Receptor Desensitization and Internalization:
-
Problem: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response over time.
-
Solution:
-
Minimize pre-incubation times with this compound.
-
Conduct time-course experiments to identify the optimal stimulation time before significant desensitization occurs.
-
-
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Species | Cell Line | Assay Type | Reference |
| EC50 | 19 nM | Human | Recombinant | Calcium Mobilization | |
| pEC50 | 7.73 | Human | Recombinant | - | |
| Selectivity | >200-fold over FFA4 | - | - | - |
Experimental Protocols
Key Experiment: Calcium Flux Assay
This protocol provides a general framework for measuring this compound-induced calcium mobilization in cells expressing FFA1.
Materials:
-
Cells expressing FFA1 (e.g., CHO-K1 or HEK293 cells stably expressing human FFA1)
-
This compound
-
DMSO (for stock solution)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the FFA1-expressing cells into the microplate at a predetermined optimal density and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the plate reader's injector, add the this compound dilutions or vehicle control to the wells.
-
Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response (e.g., peak fluorescence, area under the curve) for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway via FFA1/GPR40 activation.
Experimental Workflow
Caption: Workflow for a this compound calcium flux signaling assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound signaling assays.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tug-469 concentration for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tug-469.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1] Its primary mechanism of action is to mimic the effect of endogenous long-chain fatty acids by binding to and activating FFA1. This activation primarily stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG can activate protein kinase C (PKC).[2][3][4] In pancreatic β-cells, this cascade enhances glucose-stimulated insulin secretion (GSIS).[4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for FFA1 over the related free fatty acid receptor 4 (FFA4/GPR120). It has been reported to be over 200-fold more selective for FFA1, with an EC50 of 19 nM for FFA1 and 4.4 µM for FFA4.
Q3: What are the common applications of this compound in research?
This compound is primarily used in diabetes and metabolic disease research to study the role of FFA1 in insulin secretion and glucose homeostasis. It is also being investigated in cancer research, as FFA1 has been found to be expressed in various cancer cell lines, including those from ovarian, breast, and papillary renal cell carcinoma.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Problem 1: I am not observing a response (e.g., calcium influx, insulin secretion) after treating my cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Low or absent FFA1/GPR40 expression in the cell line. | - Confirm FFA1 expression in your cell line of interest using techniques like RT-qPCR, Western blot, or immunofluorescence. - Consider using a positive control cell line known to express FFA1, such as the rat insulinoma cell line INS-1 or a recombinant cell line overexpressing FFA1 (e.g., 1321N1-hFFA1). |
| Inappropriate assay selection. | - The choice of assay is critical. For instance, INS-1 cells may not show a response to this compound in calcium mobilization or cAMP assays but respond well in impedance-based assays. - For insulin secretion, ensure the assay is performed under conditions of high glucose, as this compound's effect is glucose-dependent. |
| Suboptimal this compound concentration. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Recommended concentrations for cellular use are generally up to 1 µM. - Refer to the quantitative data table below for reported EC50 values in different cell lines as a starting point. |
| Presence of serum albumin in the culture medium. | - Serum albumin can bind to this compound and reduce its effective concentration and potency. - If possible, perform the experiment in serum-free medium or reduce the serum concentration. If serum is required, you may need to use a higher concentration of this compound. |
| Compound degradation. | - Ensure the this compound stock solution has been stored correctly at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
Problem 2: I am observing cytotoxicity or off-target effects at my desired this compound concentration.
| Possible Cause | Troubleshooting Steps |
| High this compound concentration. | - Lower the concentration of this compound. Even if your desired effect is seen at a higher concentration, it may be accompanied by toxicity. Determine the lowest effective concentration through a dose-response curve. |
| High DMSO concentration in the final culture medium. | - Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| On-target toxicity in specific cell types. | - Chronic activation of GPR40 by some agonists has been linked to β-cell damage in certain contexts. - Monitor cell viability using assays like MTT or trypan blue exclusion. Consider reducing the treatment duration. |
| Cell line sensitivity. | - Different cell lines have varying sensitivities to compounds. Perform a cytotoxicity assay (e.g., IC50 determination) on your specific cell line to establish a safe concentration range. |
Quantitative Data
Table 1: Reported EC50/IC50 Values for this compound and FFA1 Expression in Various Cell Lines
| Cell Line | Cell Type | Species | FFA1/GPR40 Expression | Parameter | Value | Reference |
| Recombinant hFFA1 | - | Human | Overexpressed | EC50 | 19 nM | |
| INS-1 | Rat Insulinoma | Rat | Endogenous | EC50 (Impedance) | 462 nM | |
| 1321N1-hFFA1 | Human Astrocytoma | Human | Overexpressed | pEC50 | 7.73 | |
| ID8, A2780, C200, OVCAR3, SKOV3 | Ovarian Cancer | Human | Expressed | - | - | |
| ACHN | Papillary Renal Cell Carcinoma | Human | Expressed | - | - | |
| Breast Cancer Cell Lines | Breast Carcinoma | Human | Aberrant expression reported | - | - |
Note: This table is not exhaustive and represents currently available data. Researchers should determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using Fluo-4
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization in response to this compound in a 96-well format.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound
-
Fluo-4 AM dye loading solution (e.g., from a commercial kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
For adherent cells, seed the cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium and incubate overnight.
-
For suspension cells, plate 125,000 to 250,000 cells per well in 100 µL of growth medium in a poly-D-lysine coated plate just before the assay.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound and control compounds in the assay buffer.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at Ex/Em = 490/525 nm.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the 2X compound solution and immediately begin kinetic reading of fluorescence changes for a desired period (e.g., 1-2 minutes).
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol outlines the steps to measure insulin secretion from INS-1 cells in response to glucose and this compound.
Materials:
-
INS-1 cells
-
12-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer containing 3.3 mM glucose (low glucose)
-
KRB buffer containing 16.7 mM glucose (high glucose)
-
This compound
-
Rat insulin ELISA kit
Procedure:
-
Cell Seeding:
-
Seed INS-1 cells at a density of 2 x 10^5 cells/mL in 12-well plates and culture for 24 hours.
-
-
Pre-incubation (Starvation):
-
Wash the cells twice with KRB buffer containing 3.3 mM glucose.
-
Incubate the cells in fresh KRB with 3.3 mM glucose for 2 hours at 37°C.
-
-
Treatment:
-
Aspirate the starvation buffer.
-
Add KRB buffer containing either 3.3 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without different concentrations of this compound (and a vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's instructions.
-
Visualizations
Figure 1. Simplified signaling pathway of this compound via FFA1/GPR40 activation.
Figure 2. General experimental workflow for optimizing this compound concentration.
Figure 3. Troubleshooting decision tree for lack of response to this compound.
References
- 1. Free-fatty acid receptor-1 (FFA1/GPR40) promotes papillary RCC proliferation and tumor growth via Src/PI3K/AKT/NF-κB but suppresses migration by inhibition of EGFR, ERK1/2, STAT3 and EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are being redirected... [bio-world.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Tug-469 and GW9508 for FFA1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used synthetic agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40): Tug-469 and GW9508. This analysis is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Overview
Free Fatty Acid Receptor 1 (FFA1) is a G protein-coupled receptor that plays a crucial role in glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3] Its activation by medium and long-chain free fatty acids makes it an attractive therapeutic target for type 2 diabetes.[3][4] Both this compound and GW9508 are potent FFA1 agonists, but they exhibit key differences in potency and selectivity that are critical for experimental design and interpretation.
Quantitative Performance Comparison
This compound consistently demonstrates higher potency in activating FFA1 compared to GW9508 across various in vitro assays. The following table summarizes the key quantitative data for these two compounds.
| Parameter | This compound | GW9508 | Cell Line | Assay Type | Reference |
| pEC50 | 7.46 ± 0.06 | 7.06 ± 0.11 | 1321N1 | Calcium Mobilization | |
| EC50 | 17 nM | - | 1321N1 | Calcium Mobilization | |
| Potency Difference | 1.7 to 3.0-fold higher than GW9508 | - | 1321N1 | Calcium, cAMP, Impedance | |
| pEC50 (GPR40/FFA1) | - | 7.32 | HEK-293 | Calcium Mobilization | |
| pEC50 (GPR120/FFA4) | - | 5.46 | HEK-293 | Calcium Mobilization | |
| Selectivity | >200-fold for FFA1 over FFA4 | ~100-fold for FFA1 over FFA4 | - | - |
Signaling Pathway and Experimental Workflow
The activation of FFA1 by agonists like this compound and GW9508 initiates a signaling cascade that is crucial for its physiological effects. A generalized experimental workflow is often employed to assess the activity of such compounds.
FFA1 Signaling Pathway
Upon agonist binding, FFA1 primarily couples to the Gq family of G proteins. This initiates a cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium levels, which is a key event in potentiating glucose-stimulated insulin secretion.
Caption: FFA1 receptor activation pathway by agonists.
Experimental Workflow for FFA1 Activation Assay
A typical workflow to determine the potency and efficacy of FFA1 agonists involves several key steps, from cell culture to data analysis.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tug-469 and Other Selective FFA1 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tug-469 with other prominent selective Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, including GW9508, TAK-875, and AMG-837. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their preclinical studies in diabetes and metabolic diseases.
Performance Comparison of Selective FFA1 Agonists
The activation of FFA1 by agonists enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, making it an attractive target for the treatment of type 2 diabetes.[1][2] this compound is a potent and highly selective FFA1 agonist.[3][4] The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized selective FFA1 agonists.
| Compound | FFA1 EC50 (nM) | FFA4 EC50 (µM) | Selectivity (Fold, FFA4/FFA1) | Agonist Type |
| This compound | 19 [3] | 4.4 | >200 | Full Agonist |
| GW9508 | ~48 (pEC50 = 7.32) | ~3,467 (pEC50 = 5.46) | ~72 | Partial/Full Agonist |
| TAK-875 | 72 | >10 | >139 | Partial Agonist |
| AMG-837 | 13.5 | >10 | >740 | Partial Agonist |
EC50 values can vary between different assay formats and cell systems.
Signaling Pathways and Experimental Workflows
FFA1 activation primarily initiates a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent potentiation of insulin secretion. Some synthetic agonists may also engage Gαs signaling.
Caption: FFA1 Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for evaluating FFA1 agonists in vitro and in vivo.
References
Tug-469: A Comparative Guide to its Selectivity for FFA4 and Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological selectivity of Tug-469, a potent synthetic agonist of Free Fatty Acid Receptor 1 (FFA1), with a particular focus on its activity at the related receptor, Free Fatty Acid Receptor 4 (FFA4), and other G protein-coupled receptors (GPCRs). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Introduction to this compound
This compound is a well-characterized small molecule agonist for FFA1 (also known as GPR40), a GPCR that has garnered significant interest as a therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] While highly potent at FFA1, understanding its selectivity profile across other GPCRs, especially the closely related FFA4, is crucial for elucidating its precise mechanism of action and potential off-target effects. FFA4, activated by similar long-chain fatty acids, is involved in various physiological processes, including incretin release and anti-inflammatory responses.
Quantitative Selectivity Profile of this compound
The following table summarizes the in vitro potency (EC50) and selectivity of this compound for human FFA1 and FFA4, in comparison to other commonly used FFA1/FFA4 agonists, GW9508 and TAK-875. The data has been compiled from calcium mobilization assays performed in recombinant cell lines.
| Compound | hFFA1 EC50 (nM) | hFFA4 EC50 (nM) | Selectivity Index (FFA4 EC50 / FFA1 EC50) | Notes |
| This compound | 17 | 3,790 | 223 | Highly selective for FFA1. Reported to be a partial agonist at FFA4.[3] |
| GW9508 | 48 | 335 | 7 | Dual agonist with moderate selectivity for FFA1.[3][4] |
| TAK-875 | 36 | 2,080 | 58 | Selective FFA1 agonist. |
Note: The selectivity index is calculated from the ratio of EC50 values (FFA4/FFA1) under BSA-free conditions. A higher selectivity index indicates greater selectivity for FFA1 over FFA4. This compound has been reported to be over 200-fold selective for FFA1 over FFA4. It also displays selectivity over the short-chain fatty acid receptors FFA2 and FFA3. A comprehensive screening of this compound against a broad panel of other GPCRs is not publicly available at this time.
FFA4 Signaling Pathway
Activation of FFA4 by its endogenous ligands or synthetic agonists initiates a cascade of intracellular events primarily through two main pathways: Gq/11-mediated signaling and β-arrestin-2-mediated signaling.
Figure 1. Simplified FFA4 (GPR120) signaling cascade.
Experimental Workflow for Determining GPCR Selectivity
The determination of a compound's selectivity for a specific GPCR over others typically follows a standardized workflow involving a series of in vitro assays.
Figure 2. General workflow for GPCR selectivity profiling.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the selectivity of compounds like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFA1 and FFA4.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C, protected from light.
3. Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer in a separate compound plate.
4. Measurement:
-
Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handler.
-
Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence readings (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4).
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Determine the peak fluorescence response for each compound concentration.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
1. Cell Line and Reagents:
-
Utilize a commercially available cell line engineered to express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Use the corresponding substrate for the reporter enzyme.
2. Cell Plating:
-
Plate the cells in white, opaque microplates at a density optimized for the assay.
-
Incubate overnight to allow for cell attachment.
3. Compound Addition:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the cell plate and incubate for a specified period (e.g., 90 minutes) at 37°C.
4. Signal Detection:
-
Add the chemiluminescent substrate to each well.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for signal development.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
The luminescent signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Plot the signal against the logarithm of the compound concentration to determine the EC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
1. Membrane Preparation:
-
Harvest cells expressing the GPCR of interest and homogenize them in a cold buffer to prepare cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Assay Reaction:
-
In a microplate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound in an assay buffer containing MgCl2 and NaCl.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through a filter mat using a cell harvester to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Wash the filters with cold assay buffer.
-
Dry the filter mat and add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity is proportional to the extent of G protein activation.
-
Plot the specific binding (total binding minus non-specific binding) against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Summary
This compound is a highly potent and selective agonist of FFA1. Experimental data demonstrates that it possesses over 200-fold selectivity for FFA1 over the related receptor FFA4. Furthermore, its activity at FFA4 is characterized as partial agonism. While this compound is also known to be selective against the short-chain fatty acid receptors FFA2 and FFA3, a comprehensive off-target screening profile against a broader range of GPCRs is not publicly available. Researchers should consider this high degree of selectivity for FFA1 when utilizing this compound as a pharmacological tool to probe the function of this receptor. The provided experimental protocols offer a foundation for independently verifying and expanding upon the selectivity profiling of this compound and other novel compounds.
References
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
Tug-469: A Potent FFA1 Agonist with High Selectivity Over Other Fatty Acid Receptors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount. This guide provides a detailed comparison of Tug-469's activity across various free fatty acid (FFA) receptors, supported by experimental data and protocols.
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Its high affinity for FFA1 makes it a valuable tool for studying the receptor's role in various physiological processes, including glucose-stimulated insulin secretion. However, its utility as a specific pharmacological probe is contingent on its selectivity and minimal off-target effects. This guide examines the cross-reactivity of this compound with other key fatty acid receptors: FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120).
Comparative Activity of this compound at Fatty Acid Receptors
Experimental data demonstrates a strong and selective activation of FFA1 by this compound, with significantly lower to negligible activity at other related receptors. The following table summarizes the available quantitative data for this compound's potency at these receptors.
| Receptor | Alternative Name | This compound EC50 | Selectivity vs. FFA1 |
| FFA1 | GPR40 | 19 nM[1] | - |
| FFA4 | GPR120 | 4.4 µM[1] | >200-fold[1][2] |
| FFA2 | GPR43 | No significant activity[3] | Not applicable |
| FFA3 | GPR41 | No significant activity | Not applicable |
Signaling Pathways and Experimental Workflow
To understand the functional consequences of this compound's receptor activation, it is crucial to visualize the downstream signaling pathways. Both FFA1 and FFA4 are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling cascades.
The experimental workflow to determine the cross-reactivity of this compound typically involves cell-based assays that measure the functional consequence of receptor activation, such as intracellular calcium mobilization.
Experimental Protocols
The determination of this compound's activity on fatty acid receptors is primarily conducted through in vitro functional assays. A common method is the intracellular calcium mobilization assay, which is well-suited for Gq-coupled receptors like FFA1 and FFA4.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.
1. Cell Culture and Seeding:
-
HEK293 cells stably or transiently expressing the human FFA receptor of interest (FFA1, FFA2, FFA3, or FFA4) are cultured in appropriate media.
-
Cells are seeded into black, clear-bottom 96-well or 384-well plates and grown to near confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Probenecid may be included in the buffer to prevent the leakage of the dye from the cells.
-
The cells are incubated in the dark at 37°C for a specified time (typically 30-60 minutes).
3. Compound Addition and Signal Detection:
-
After incubation, the plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is established before the addition of this compound.
-
Varying concentrations of this compound are automatically added to the wells.
-
The fluorescence intensity is measured immediately and continuously for a set period to capture the transient calcium flux.
4. Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve.
-
The EC50 value, which represents the concentration of the agonist that gives half-maximal response, is calculated from this curve.
Conclusion
The available experimental data strongly indicates that this compound is a highly selective agonist for the FFA1 receptor. Its potency at FFA1 is in the nanomolar range, while its activity at FFA4 is significantly lower (micromolar range), demonstrating a selectivity of over 200-fold. Furthermore, studies have shown no significant activity of this compound at FFA2 and FFA3 receptors. This high degree of selectivity makes this compound an excellent pharmacological tool for investigating the specific roles of FFA1 in cellular and physiological processes, with a low probability of confounding results due to off-target effects on other known fatty acid receptors. Researchers utilizing this compound can have a high degree of confidence in attributing its observed effects to the activation of FFA1.
References
A Comparative Guide to GPR40/FFA1 Agonists: Tug-469 vs. TAK-875
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), agonists: Tug-469 and TAK-875 (Fasiglifam). Both compounds have been investigated for their potential as therapeutic agents for type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion. However, their development trajectories and pharmacological profiles exhibit key differences.
Executive Summary
This compound and TAK-875 are potent agonists of GPR40, a receptor predominantly expressed in pancreatic β-cells. Activation of GPR40 by these synthetic small molecules mimics the action of endogenous long-chain fatty acids, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action offers a therapeutic advantage by minimizing the risk of hypoglycemia, a common side effect of some other insulin secretagogues.
While both compounds share a common mechanism, notable distinctions exist in their selectivity and clinical development. TAK-875, developed by Takeda, progressed to Phase III clinical trials before being terminated due to concerns about liver toxicity.[1][2] this compound has been characterized as a highly potent and selective FFA1 agonist in preclinical studies.[3] This guide will delve into the available experimental data to provide a clear comparison of their performance.
Quantitative Data Comparison
The following tables summarize the available in vitro pharmacological data for this compound and TAK-875, primarily drawn from a head-to-head comparative study by Urban et al. (2013).[3]
| Parameter | This compound | TAK-875 | Reference Compound (GW9508) | Experimental System | Reference |
| FFA1/GPR40 Agonist Potency (pEC50) | 7.73 | Not directly compared in this study | 7.18 (predicted) | Not specified | [3] |
| FFA1/GPR40 Agonist Potency (EC50) | 19 nM | ~58-fold less potent than this compound (Selectivity Index) | Not directly compared in this study | 1321N1 cells expressing FFA1 | |
| FFA4/GPR120 Agonist Potency (EC50) | 4.4 µM | Not directly compared in this study | Not directly compared in this study | 1321N1 cells expressing FFA4 | |
| Selectivity (FFA1 vs. FFA4) | >200-fold | ~58-fold | ~7-fold | 1321N1 cells | |
| Binding Affinity (Ki) for human GPR40 | Not Available | 38 nM | Not Available | CHO-hGPR40 cells |
Note: A direct comparison of EC50 values in nanomolar concentrations for TAK-875 from the same study was not available. The selectivity index provides a relative measure of potency.
Signaling Pathways and Mechanism of Action
Both this compound and TAK-875 exert their effects by activating the Gq alpha subunit (Gαq) signaling cascade upon binding to GPR40. This initiates a series of intracellular events culminating in the potentiation of insulin secretion from pancreatic β-cells.
Studies on TAK-875 suggest a dual mechanism where both IP3-mediated calcium release and DAG-activated Protein Kinase C (PKC) contribute to the potentiation of GSIS. This dual action may enhance the downstream secretory mechanisms independently of further calcium oscillations.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the agonist activity of compounds at GPR40, which is a Gq-coupled receptor. The protocol typically involves the use of a fluorescent calcium indicator, such as Fluo-4 AM, in a cell line stably expressing the human GPR40 receptor (e.g., CHO-hGPR40 or HEK293-hGPR40).
Detailed Methodology:
-
Cell Culture: CHO-hGPR40 cells are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are washed and then incubated with a loading buffer containing Fluo-4 AM, a cell-permeant calcium-sensitive dye. Probenecid may be included to prevent dye extrusion.
-
Compound Preparation: this compound and TAK-875 are serially diluted to a range of concentrations.
-
Assay Execution: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the compounds.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value, which represents the concentration of the agonist that gives half-maximal response.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
The GSIS assay is a more physiologically relevant method to evaluate the efficacy of GPR40 agonists in promoting insulin secretion from pancreatic β-cells, such as the INS-1 cell line.
Detailed Methodology:
-
Cell Culture: INS-1 cells are cultured and seeded in 12- or 24-well plates.
-
Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 3.3 mM) to establish a basal state.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRBB containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with and without various concentrations of this compound or TAK-875.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) to allow for insulin secretion.
-
Sample Collection: The supernatant is collected from each well.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: Insulin secretion in the presence of the compounds is compared to the vehicle control at both low and high glucose concentrations to assess the glucose-dependent potentiation of insulin release.
Discussion and Conclusion
The available data indicate that both this compound and TAK-875 are potent GPR40 agonists. A key differentiator highlighted in the comparative study by Urban et al. (2013) is the superior selectivity of this compound for FFA1 over FFA4. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.
The clinical development of TAK-875 was halted due to liver safety concerns, which have been attributed to the formation of a reactive acyl glucuronide metabolite and inhibition of bile salt export pumps. While the preclinical data for TAK-875 were promising in terms of glycemic control with a low risk of hypoglycemia, the unforeseen hepatotoxicity underscores the importance of thorough safety and metabolic profiling in drug development.
This compound has demonstrated high potency and selectivity in preclinical models, and like TAK-875, it has been shown to improve glucose tolerance in animal models of diabetes without causing hypoglycemia. The partial agonism of this compound at FFA4 may also be a contributing factor to its safety profile, although further investigation is required.
References
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tug-469 Efficacy: The Role of the Selective FFA1 Antagonist GW1100
A Comparative Guide for Researchers
In the landscape of drug discovery for type 2 diabetes, the free fatty acid receptor 1 (FFA1), formerly known as GPR40, has emerged as a promising therapeutic target. Activation of FFA1 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a reduced risk of hypoglycemia. Tug-469 has been identified as a potent and selective agonist for FFA1, demonstrating significant potential in preclinical studies. However, to rigorously validate that the observed effects of this compound are indeed mediated by FFA1, the use of a selective antagonist is crucial. This guide details the use of GW1100, a well-characterized FFA1 antagonist, to confirm the on-target effects of this compound, providing researchers with the necessary data, experimental protocols, and pathway visualizations to support their investigations.
Comparative Efficacy of FFA1 Ligands
The following table summarizes the in vitro potency of this compound and the antagonistic activity of GW1100. This data is essential for designing experiments to validate the FFA1-mediated effects of this compound.
| Compound | Target | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| This compound | Human FFA1 | Calcium Mobilization | 1321N1 | 19 nM | [1] |
| This compound | Rat FFA1 | Insulin Secretion | INS-1 | 5 µM (significant increase) | [1] |
| GW1100 | Human FFA1 | Inhibition of GW9508-induced Ca2+ release | HEK293 | pIC50 = 5.99 | [2] |
Signaling Pathways and Experimental Validation
The interaction between this compound and GW1100 at the FFA1 receptor can be visualized through the following signaling pathway and experimental workflow diagrams.
FFA1 Signaling Pathway and Inhibition.
Experimental Workflow for Antagonist Validation.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are provided below for key assays used to characterize the effects of this compound and their inhibition by GW1100.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following FFA1 activation, a hallmark of Gq-coupled GPCR signaling.
1. Cell Culture and Preparation:
-
Culture 1321N1 cells recombinantly expressing human FFA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the experiment.
-
On the day of the assay, aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells to remove excess dye.
3. Compound Preparation and Addition:
-
Prepare stock solutions of this compound and GW1100 in DMSO.
-
For antagonist validation, pre-incubate the cells with GW1100 at the desired concentration for 15-30 minutes before adding this compound.
-
Prepare serial dilutions of this compound.
4. Data Acquisition:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound solution and continue to measure the fluorescence intensity over time to capture the calcium transient.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed with a saturating concentration of this compound.
-
Plot the dose-response curves and calculate the EC50 for this compound in the absence and presence of GW1100. A rightward shift in the EC50 and a decrease in the maximum response in the presence of GW1100 would confirm FFA1-mediated activity.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
1. Cell Culture:
-
Culture a rat insulinoma cell line, such as INS-1, in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seed the cells in 24- or 48-well plates.
2. Pre-incubation and Stimulation:
-
Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.5 mM).
-
Pre-incubate the cells in the low-glucose KRBH for 1-2 hours at 37°C.
-
To assess the effect of the antagonist, add GW1100 during the last 30 minutes of the pre-incubation period.
-
Replace the pre-incubation buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) and the desired concentrations of this compound (with or without GW1100).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
3. Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Lyse the cells to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and cell lysates using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's protocol.
4. Data Analysis:
-
Express the secreted insulin as a percentage of the total insulin content.
-
Compare the amount of insulin secreted in response to this compound in the presence and absence of GW1100. A significant reduction in this compound-potentiated insulin secretion by GW1100 indicates an FFA1-dependent mechanism.
Conclusion
The validation of on-target effects is a cornerstone of robust pharmacological research. The use of the selective FFA1 antagonist GW1100 in conjunction with the potent agonist this compound provides a clear and reliable method for confirming that the observed physiological responses, such as calcium mobilization and potentiation of insulin secretion, are mediated through the FFA1 receptor. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently assess the therapeutic potential of novel FFA1 agonists.
References
Efficacy of Tug-469 vs other diabetes research compounds
A Comparative Guide to the Efficacy of Tug-469 and Other Diabetes Research Compounds
This guide provides a detailed comparison of the FFA1 agonist this compound with other diabetes research compounds, including another FFA1 agonist, GW9508, a clinical-stage FFA1 agonist, TAK-875, a DPP-4 inhibitor, Sitagliptin, and an SGLT2 inhibitor, Dapagliflozin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Data Presentation
The following tables summarize the quantitative data for the compared compounds, focusing on in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of FFA1 Agonists
| Compound | Target | Assay Type | Cell Line | pEC50 | EC50 (nM) | Selectivity | Reference |
| This compound | hFFA1 | Calcium Mobilization | 1321N1 | 7.73 | 19 | >200-fold vs FFA4 | [1] |
| hFFA1 | cAMP Reporter | 1321N1 | ~7.0 | ~100 | [1] | ||
| rFFA1 | Impedance-based | INS-1 | ~7.4 | ~40 | [1] | ||
| GW9508 | hFFA1 | Calcium Mobilization | 1321N1 | 7.06 | ~87 | [1] | |
| hFFA1 | cAMP Reporter | 1321N1 | ~6.5 | ~316 | [1] | ||
| rFFA1 | Impedance-based | INS-1 | ~6.8 | ~158 | |||
| TAK-875 | hFFA1 | Calcium Mobilization | CHO | - | 16 | ||
| hFFA1 | IP Production | CHO-hGPR40 | - | 72 | >10 µM vs other FFA receptors |
Table 2: In Vivo Efficacy of Investigated Compounds
| Compound | Animal Model/ Population | Dose | Primary Outcome | Result | Reference |
| This compound | Pre-diabetic NZO mice | 5 mg/kg (i.p.) | Glucose Tolerance | Significant improvement in glucose tolerance at 60 and 90 min post-glucose administration. | |
| GW9508 | High-fat diet-induced diabetic mice | Low dose (in diet) | Glucose Homeostasis | Decreased blood glucose and plasma insulin; improved glucose intolerance and insulin resistance. | |
| TAK-875 | Type 2 Diabetes Patients | 25 mg or 50 mg (oral, once daily) | HbA1c Reduction | -0.57% (25 mg) and -0.83% (50 mg) reduction from baseline at 24 weeks. | |
| Sitagliptin | Type 2 Diabetes Patients (on metformin) | 100 mg (oral, once daily) | HbA1c Reduction | -0.65% reduction compared to placebo at 24 weeks. | |
| Dapagliflozin | Type 2 Diabetes Patients | 10 mg (oral, once daily) | HbA1c Reduction | -0.5% to -0.7% reduction from baseline. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Potency Assays for FFA1 Agonists
1. Cell Culture:
-
1321N1 and CHO cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
INS-1 cells: Cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Calcium Mobilization Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
After washing, the baseline fluorescence is measured.
-
Test compounds are added at various concentrations, and the change in fluorescence, indicative of intracellular calcium release, is monitored using a fluorescence plate reader.
-
Data are normalized to the maximum response and pEC50 values are calculated using a four-parameter logistic equation.
3. cAMP Reporter Assay:
-
Cells are transiently transfected with a cAMP-responsive reporter gene construct (e.g., CRE-luciferase).
-
Following transfection, cells are treated with the test compounds in the presence of forskolin (an adenylate cyclase activator).
-
After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates Gαi-coupled receptor activation.
4. Impedance-based Assay:
-
Cells are seeded in specialized 96-well E-plates containing microelectrodes.
-
Cell attachment and proliferation are monitored in real-time by measuring changes in electrical impedance.
-
Once a stable baseline is established, test compounds are added.
-
Receptor activation leads to morphological changes in the cells, which alter the impedance. The change in cell index is recorded and used to determine agonist potency.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: New Zealand Obese (NZO) mice, a model for pre-diabetes, are commonly used.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein using a glucometer.
-
Compound Administration: this compound (5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. For orally available compounds, administration is via oral gavage.
-
Glucose Challenge: After a set period (e.g., 30 or 60 minutes) following compound administration, a glucose solution (typically 2 g/kg body weight) is administered orally or via i.p. injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: FFA1 signaling pathway activated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Caption: Comparison of drug mechanisms of action.
References
Western Blot Analysis: Confirming Tug-469 Signaling in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tug-469, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist. It includes experimental data and detailed protocols for utilizing Western blot analysis to confirm its signaling pathway.
This compound has emerged as a significant tool in diabetes research, primarily due to its high potency and selectivity in activating FFA1, a G protein-coupled receptor that enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] Confirmation of its intracellular signaling cascade is crucial for validating its mechanism of action and for the development of novel therapeutics. Western blot analysis serves as a robust method to quantify the downstream protein phosphorylation events initiated by this compound.
Comparative Performance of this compound
This compound demonstrates superior performance when compared to other well-known FFA1 agonists, such as GW9508. Experimental data consistently shows its higher potency and selectivity.
| Parameter | This compound | GW9508 | Reference |
| Potency (vs. GW9508) | 1.7 to 3.0 times higher in vitro | - | [1][2] |
| EC50 for FFA1 | 19 nM | - | [3] |
| Selectivity (FFA1 vs. FFA4) | >200-fold | - |
This compound Signaling Pathway and Western Blot Confirmation
Activation of FFA1 by this compound initiates a signaling cascade through the Gq protein, leading to an increase in intracellular calcium and the activation of downstream kinases. A key event in this pathway, which can be reliably measured by Western blot, is the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). An increase in the ratio of phosphorylated ERK1/2 (p-ERK1/2) to total ERK1/2 is a definitive indicator of this compound-mediated FFA1 activation.
Detailed Experimental Protocol: Western Blot for p-ERK1/2
This protocol outlines the steps to confirm this compound signaling by measuring ERK1/2 phosphorylation in a suitable cell line (e.g., INS-1, or HEK293 cells expressing FFA1).
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM) for a predetermined time (e.g., 5, 15, 30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known FFA1 agonist like GW9508).
Protein Extraction
-
Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Normalize protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold change upon this compound treatment compared to the vehicle control.
References
Safety Operating Guide
Proper Disposal Procedures for Tug-469: A General Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for Tug-469 could not be located. The following disposal procedures are based on general best practices for the disposal of research chemicals. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health & Safety (EHS) department for specific guidance and refer to the supplier-provided SDS for this compound if available.
The proper disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment. This guide provides essential logistical and safety information for the disposal of a research compound like this compound, in the absence of a specific SDS.
Step-by-Step Disposal Plan
-
Waste Identification and Classification:
-
Treat this compound as a potentially hazardous chemical waste unless confirmed otherwise by a specific SDS or institutional EHS assessment.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1][2] Halogenated and non-halogenated solvent wastes should typically be collected separately.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for collecting this compound waste. The container must be in good condition.[1][3]
-
Label the waste container as soon as the first drop of waste is added.[4]
-
The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound") and the quantity or percentage of the contents. Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste. Do not leave funnels in the container.
-
Ensure secondary containment for all liquid hazardous waste to prevent spills.
-
Segregate the this compound waste container from incompatible materials, such as strong acids, bases, and oxidizers.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a waste pickup when the container is nearly full (e.g., 90% capacity).
-
Do not dispose of this compound down the drain or in the regular trash. Hazardous chemicals must never be poured down the drain.
-
Follow all institutional procedures for requesting a chemical waste pickup. This may involve completing a chemical waste pickup form or using an online system.
-
Quantitative Data for Laboratory Chemical Waste Disposal
The following table summarizes general quantitative guidelines for laboratory chemical waste management. These are not specific to this compound but represent common regulatory and institutional limits.
| Parameter | Guideline | Source |
| pH for Drain Disposal (Non-hazardous aqueous solutions only) | > 5.5 and < 11.0 | |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | |
| Acutely Toxic Chemical Waste (P-list) SAA Limit | 1 quart of liquid or 1 kilogram of solid | |
| Container Removal from SAA | Within 72 hours after the container becomes full | |
| Flash Point for Ignitable Liquid Waste | < 60°C (140°F) |
Experimental Protocols: General Chemical Waste Handling
Decontamination of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.
-
After proper rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream, as advised by your EHS department.
General Laboratory Chemical Waste Disposal Workflow
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling TUG-469
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for TUG-469, a selective free fatty acid receptor 1 (FFA1/GPR40) agonist used in diabetes research.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes or dust particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact. The exact breakthrough time of the glove material should be confirmed with the manufacturer.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect street clothing and prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or under a fume hood.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
2.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended, especially when handling the powder form or preparing solutions, to minimize inhalation exposure.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Use non-sparking tools and equipment.
-
Prepare solutions in a designated area, preferably within a fume hood.
-
This compound is soluble in DMSO.[4]
2.3. Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry and dark environment.[4]
-
For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
3.1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
3.2. Solid Waste Disposal:
-
Contaminated solid waste, including empty containers, disposable labware (e.g., pipette tips, tubes), and used PPE, should be placed in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., DMSO), and the rinsate collected as hazardous liquid waste before the container is discarded.
3.3. Liquid Waste Disposal:
-
Unused solutions containing this compound and solvent rinsates should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
3.4. Decontamination:
-
Work surfaces and equipment should be decontaminated after use with a suitable solvent. The cleaning materials should be disposed of as hazardous waste.
Data Presentation: this compound Properties
| Property | Value | Source |
| Molecular Formula | C23H23NO2 | |
| Molecular Weight | 345.44 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO, not in water | |
| Storage (Short-term) | 0 - 4°C (days to weeks) | |
| Storage (Long-term) | -20°C (months to years) | |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Cryogenic vials for aliquoting
Procedure:
-
Preparation: Work within a chemical fume hood and wear the appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 3.45 mg of this compound.
-
Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube or a small volumetric flask. Add the calculated volume of DMSO to achieve the desired concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
